Azido-PEG6-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQHDQBMAJDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG6-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azido-PEG6-acid is a hydrophilic, heterobifunctional linker integral to modern bioconjugation strategies, particularly in the fields of drug delivery, diagnostics, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a flexible hexa(ethylene glycol) (PEG6) spacer, allows for the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the core properties, applications, and experimental protocols related to this compound.
Core Properties and Structure
This compound, systematically named 1-azido-21-oxo-3,6,9,12,15,18-hexaoxa-22-aza-tetracosanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation. The key functional groups are the azide (-N3) and the carboxylic acid (-COOH), which serve as reactive handles for orthogonal conjugation chemistries. The PEG6 spacer enhances aqueous solubility, reduces non-specific binding, and provides spatial separation between conjugated molecules.
The molecular structure is characterized by the following SMILES notation: O=C(CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H29N3O8 |
| Molecular Weight | 379.41 g/mol |
| CAS Number | 361189-66-4 |
| Purity | Typically >95% |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in water and most organic solvents |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in a variety of applications:
-
PROTACs Development: this compound is frequently employed as a linker in the synthesis of PROTACs.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The azide group allows for the attachment of the drug via click chemistry, while the carboxylic acid can be conjugated to the antibody.
-
Nanoparticle Functionalization: this compound is utilized to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to enhance their biocompatibility and provide a means for further functionalization.[4] PEGylation reduces aggregation and recognition by the immune system.[5] The azide terminus serves as a versatile anchor point for attaching targeting ligands, imaging agents, or therapeutic molecules.
-
Bioconjugation and Labeling: This linker is widely used for the covalent attachment of molecules to proteins, peptides, and other biomolecules. The orthogonal reactivity of the azide and carboxylic acid groups allows for controlled, stepwise conjugation.
Experimental Protocols
The utility of this compound is realized through two primary types of chemical reactions targeting its distinct functional groups: the activation of the carboxylic acid for reaction with amines, and the cycloaddition of the azide with an alkyne.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule, such as a protein or peptide. The reaction proceeds via the formation of a more stable N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated Azido-PEG6-NHS ester solution to the amine-containing molecule dissolved in Coupling Buffer. A higher pH in the coupling buffer facilitates the reaction with the primary amine.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the azide terminus of an this compound-modified molecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (prepared using Protocol 1 or other methods)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce side reactions.
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., SEC column)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, the stabilizing ligand, and sodium ascorbate (B8700270) in water. The sodium ascorbate solution should be prepared fresh.
-
Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide- and alkyne-containing molecules.
-
In a separate tube, premix the CuSO4 and the stabilizing ligand.
-
-
Initiation of the Click Reaction:
-
Add the CuSO4/ligand mixture to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or other suitable methods to remove the copper catalyst and excess reagents.
-
Visualization of a Key Workflow
The following diagram illustrates the general workflow for the functionalization of a nanoparticle with a targeting ligand using this compound as a linker.
Caption: Workflow for nanoparticle functionalization using this compound.
The cellular uptake of PEGylated nanoparticles can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway is often dependent on particle size, surface charge, and the conjugated targeting ligand. For instance, PEGylation has been shown to favor caveolae- and clathrin-mediated endocytosis for lipid nanoparticles.
Caption: Logical workflow for PROTAC synthesis and its mechanism of action.
References
Synthesis and Characterization of Azido-PEG6-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG6-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic route, purification methods, and key analytical techniques for the characterization of this versatile molecule.
Introduction
This compound, with the chemical formula C15H29N3O8 and a molecular weight of approximately 379.4 g/mol , is a valuable tool in chemical biology and medicinal chemistry.[1][2] Its structure incorporates a terminal azide (B81097) group and a carboxylic acid, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3] The carboxylic acid group can be readily activated to form amide bonds with primary amines.[2] The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C15H29N3O8 | [1][2] |
| Molecular Weight | 379.41 g/mol | [1] |
| CAS Number | 361189-66-4 | [1][2] |
| Appearance | Colorless to light yellow oil or liquid | [5] |
| Purity | Typically ≥95% | [1][6] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [2] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [1][2] |
Synthesis of this compound
While several synthetic routes are possible, a common and effective method involves a two-step process starting from a commercially available hexaethylene glycol derivative. The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate
-
To a solution of tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (NaN3, 1.5-3 equivalents).
-
Heat the reaction mixture to 60-80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the crude tert-butyl ester from Step 1 in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting crude this compound can then be purified.
Purification
Purification of PEGylated compounds can be challenging due to their physical properties. A combination of techniques may be necessary to achieve high purity.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, can be effective for separating the product from non-polar impurities and starting materials. Due to the polar nature of the product, streaking on the column can be an issue, which can sometimes be mitigated by the addition of a small percentage of a more polar solvent or an acid/base modifier to the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a powerful technique. A C18 column with a water/acetonitrile gradient containing a small amount of formic acid or TFA is typically used.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following analytical techniques are routinely employed.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum will show a characteristic broad singlet for the ethylene (B1197577) glycol protons. The methylene (B1212753) protons adjacent to the azide and the carboxylic acid will appear as distinct triplets.
-
¹³C NMR: The carbon NMR spectrum will show a prominent peak for the repeating ethylene glycol carbons, along with distinct signals for the carbons of the methylene groups adjacent to the azide and carboxylic acid functionalities, and the carbonyl carbon of the acid.
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.65 | s | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.7-3.8 | t | -CH₂-CH₂-COOH | |
| ~3.3-3.4 | t | N₃-CH₂-CH₂- | |
| ~2.5-2.6 | t | -CH₂-COOH | |
| ¹³C | ~172-174 | - | -COOH |
| ~70-71 | - | -O-CH₂-CH₂-O- (PEG backbone) | |
| ~67-68 | - | -CH₂-CH₂-COOH | |
| ~50-51 | - | N₃-CH₂- | |
| ~35-36 | - | -CH₂-COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~2100 | Strong | N₃ asymmetric stretch (characteristic azide peak) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1100 | Strong | C-O-C stretch (PEG backbone) |
The presence of a strong absorption band around 2100 cm⁻¹ is a definitive indicator of the successful incorporation of the azide group.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 380.4.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 380.2036 | ~380.2 |
| [M+Na]⁺ | 402.1855 | ~402.2 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like TFA or formic acid, is typically used. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is generally considered acceptable for most applications.
Applications
This compound is a versatile building block with numerous applications in the life sciences, including:
-
PROTAC Development: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[3]
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.
-
Peptide and Oligonucleotide Modification: Site-specific modification of biomolecules to introduce labels, drugs, or other functionalities.
-
Surface Functionalization: Modification of surfaces (e.g., nanoparticles, microarrays) for biomedical and diagnostic applications.
-
Hydrogel Formation: Cross-linking of polymers to form biocompatible hydrogels for drug delivery and tissue engineering.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals working in the fields of bioconjugation, drug development, and materials science. Careful execution of the synthetic and purification steps, coupled with thorough analytical characterization, is crucial for obtaining high-quality material suitable for demanding applications.
References
- 1. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]
- 2. This compound, 361189-66-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-acid | PEG analogue | CAS# 1056024-94-2 |PROTAC linker | InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azido-PEG6-acid: Features, Benefits, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for the precise engineering of complex biomolecules. This guide delves into the core features of this compound, its significant benefits, and detailed methodologies for its application in key research areas, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Features and Chemical Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] Its structure allows for orthogonal conjugation strategies, where the azide and carboxylic acid moieties can be selectively reacted with different functional groups.
The key features include:
-
Azide Group (-N3): This functional group is highly selective and participates in bioorthogonal "click chemistry" reactions. It readily reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) to form a stable triazole linkage.[2][3] The azide's stability under most biological conditions ensures high reaction specificity.[4]
-
Carboxylic Acid Group (-COOH): This group enables the formation of stable amide bonds with primary amine groups.[1] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU).
-
Hexaethylene Glycol (PEG6) Spacer: The six-unit PEG chain imparts hydrophilicity to the linker and any molecule it is conjugated to. This enhanced water solubility is a significant advantage when working with hydrophobic drugs or biomolecules intended for administration in aqueous environments. The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the final conjugate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on typical supplier specifications.
| Physical and Chemical Properties | |
| Molecular Formula | C15H29N3O8 |
| Molecular Weight | 379.41 g/mol |
| Purity | Typically >95% or >98% |
| Appearance | Varies (e.g., solid, liquid) |
| Solubility and Storage | |
| Solubility | Soluble in water, DMSO, DCM, and DMF. |
| Recommended Storage (neat) | -20°C for long-term storage (months to years). |
| Recommended Storage (in solution) | Prepare fresh; if necessary, store at -20°C for short-term (days to weeks). |
| Stability | Stable under mild acidic and neutral conditions. The azide group can be sensitive to strong acids and elevated temperatures, while the carboxylic acid reactivity is pH-dependent. The ether linkages in the PEG chain are generally stable. |
Key Benefits in Research and Drug Development
The unique combination of features in this compound offers several benefits for researchers and drug development professionals:
-
Enhanced Biocompatibility and Reduced Immunogenicity: The PEG linker can shield conjugated molecules from recognition by the immune system, potentially reducing their immunogenicity.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a drug, leading to reduced renal clearance and a longer circulation half-life.
-
Increased Solubility: The hydrophilic PEG6 spacer significantly improves the aqueous solubility of hydrophobic molecules, which is often a major hurdle in drug development.
-
Versatile Conjugation Chemistry: The orthogonal reactivity of the azide and carboxylic acid groups allows for the precise and controlled assembly of complex bioconjugates.
-
Enabling Technology for ADCs and PROTACs: this compound is a key component in the synthesis of ADCs, where it links a monoclonal antibody to a cytotoxic payload, and in PROTACs, where it connects a target-binding ligand to an E3 ligase ligand.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio (typically a slight excess of the azide is used, e.g., 1:1.2 to 1:5).
-
Add the reaction buffer to achieve the desired final concentration of reactants.
-
In a separate tube, premix CuSO4 and the ligand in a 1:2 to 1:5 molar ratio and let it stand for a few minutes to form the copper-ligand complex.
-
-
Initiation of the Click Reaction:
-
Add the copper-ligand complex to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Upon completion, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for small molecules, to remove unreacted reagents and byproducts.
-
Protocol 2: Amide Bond Formation
This protocol outlines the general procedure for conjugating the carboxylic acid moiety of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Coupling agent: EDC or HATU
-
(Optional) N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Methodology:
-
Preparation of Reagents:
-
Dissolve this compound in the anhydrous solvent.
-
Dissolve the amine-containing molecule in the anhydrous solvent. If the amine is a salt (e.g., hydrochloride), add an equivalent of base to neutralize it.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add the coupling agent (e.g., 1.1-1.5 equivalents of HATU) and a base (e.g., 2-3 equivalents of DIPEA).
-
If using EDC, NHS or HOBt (1.1-1.5 equivalents) can be added to form a more stable active ester intermediate.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the activated this compound solution.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding water).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove the coupling reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography or reverse-phase HPLC.
-
Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
References
An In-Depth Technical Guide to the Applications of Azido-PEG6-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG6-acid, a versatile heterobifunctional linker, and its applications in the field of bioconjugation. We will delve into its chemical properties, explore its utility in constructing advanced biomolecular conjugates, and provide detailed experimental protocols and quantitative data to inform your research and development endeavors.
Introduction to this compound
This compound is a chemical linker characterized by a terminal azide (B81097) group (-N₃) and a carboxylic acid (-COOH) group, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure imparts desirable properties for bioconjugation, including enhanced water solubility and reduced steric hindrance. The azide group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] The carboxylic acid moiety allows for the formation of stable amide bonds with primary amines, commonly found in proteins and other biomolecules.[1]
Chemical Structure:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₉N₃O₈ | [1] |
| Molecular Weight | 379.4 g/mol | |
| CAS Number | 361189-66-4 | |
| Solubility | Water, DMSO, DMF | |
| Purity | Typically >95% |
Core Bioconjugation Chemistries
The utility of this compound stems from its two reactive termini, enabling a variety of conjugation strategies.
Amide Bond Formation
The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins) to form a stable amide linkage. This reaction is typically mediated by carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound readily participates in the CuAAC reaction with a terminal alkyne-containing molecule. This "click" reaction is highly efficient, specific, and forms a stable triazole ring. The reaction is catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC can be employed. This reaction occurs between the azide group and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. While generally slower than CuAAC, SPAAC offers excellent biocompatibility for in vivo applications.
Quantitative Comparison of CuAAC and SPAAC
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. | SPAAC is ideal for live-cell applications due to the absence of a toxic metal catalyst. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used. | CuAAC offers significantly faster reaction times for in vitro conjugations. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high yields, often near-quantitative, but may require longer reaction times or higher concentrations. | Both methods can achieve high yields with proper optimization. |
| Biocompatibility | The copper catalyst can be cytotoxic, limiting its use in living systems. | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst. | SPAAC is the preferred method for in vivo and live-cell labeling. |
Applications of this compound in Bioconjugation
The bifunctional nature of this compound makes it a valuable tool in several cutting-edge areas of bioconjugation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase ligand. The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates the mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
This protocol describes a general approach for synthesizing a PROTAC using this compound, where one ligand has a primary amine and the other has a terminal alkyne.
Step 1: Amide Coupling of Amine-Containing Ligand to this compound
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized ligand.
Step 2: CuAAC ("Click") Reaction with Alkyne-Containing Ligand
-
Dissolve the azide-functionalized ligand from Step 1 (1.0 eq) and the alkyne-containing ligand (1.0 eq) in a t-BuOH/H₂O (1:1) solvent mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq in water) to the reaction mixture.
-
Add a solution of CuSO₄·5H₂O (0.1 eq in water).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent. This compound can be used to attach the cytotoxic payload to the antibody. The carboxylic acid can be used to conjugate to lysine residues on the antibody, and the azide can then be "clicked" to an alkyne-modified drug. Alternatively, an alkyne-modified antibody can be reacted with an azide-functionalized drug. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.
The following diagram illustrates the general pathway of ADC internalization and drug release.
Caption: Intracellular trafficking and mechanism of action of an Antibody-Drug Conjugate (ADC).
This protocol outlines the conjugation of an alkyne-modified drug to an antibody that has been functionalized with this compound.
Step 1: Antibody Modification with Azido-PEG6-NHS ester Note: this compound is first converted to its NHS ester for efficient reaction with antibody lysine residues.
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of Azido-PEG6-NHS ester (a derivative of this compound) in anhydrous DMSO (e.g., 10 mM).
-
Add a calculated molar excess (e.g., 5-10 fold) of the Azido-PEG6-NHS ester stock solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Purify the azide-modified antibody using a desalting column or size-exclusion chromatography to remove excess linker.
Step 2: SPAAC Conjugation of Alkyne-Modified Drug
-
Prepare a stock solution of the DBCO-functionalized cytotoxic drug in DMSO.
-
Add the DBCO-drug solution to the azide-modified antibody at a 3-5 molar excess.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted drug.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protein Labeling
This compound can be used to label proteins for various applications, including proteomics, fluorescence imaging, and pull-down assays. The carboxylic acid can be coupled to primary amines on the protein, introducing an azide handle for subsequent "click" reactions with reporter molecules such as fluorophores or biotin.
The following diagram outlines the workflow for labeling a protein with a fluorescent dye using this compound.
Caption: Workflow for fluorescent labeling of a target protein using this compound.
This protocol describes the two-step labeling of a protein with a fluorescent dye using this compound.
Step 1: Protein Modification with Azido-PEG6-NHS ester
-
Follow Step 1 of the ADC preparation protocol to generate the azide-modified protein.
Step 2: CuAAC Reaction with an Alkyne-Functionalized Fluorophore
-
To the purified azide-modified protein, add the alkyne-functionalized fluorophore at a 5-10 molar excess.
-
Add a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.
-
Add a solution of CuSO₄ complexed with a ligand such as THPTA to a final copper concentration of 0.1 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein using a desalting column to remove unreacted fluorophore and catalyst components.
-
Analyze the labeled protein by SDS-PAGE with fluorescence imaging to confirm conjugation.
Nanoparticle Functionalization
This compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, for biomedical applications. The carboxylic acid can be used to anchor the linker to the nanoparticle surface (often pre-functionalized with amines), while the azide group provides a handle for conjugating targeting ligands, drugs, or imaging agents. The PEG spacer enhances the colloidal stability and biocompatibility of the nanoparticles.
The following diagram shows the workflow for functionalizing amine-modified magnetic nanoparticles with a targeting ligand.
Caption: Workflow for the functionalization of magnetic nanoparticles with a targeting ligand.
This protocol describes the functionalization of amine-modified magnetic nanoparticles with a targeting ligand using this compound.
Step 1: Surface Modification with this compound
-
Disperse the amine-modified magnetic nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
In a separate tube, activate the carboxylic acid of this compound by dissolving it in the same buffer with EDC (1.2 eq) and NHS (1.2 eq) and incubating for 15 minutes.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Separate the azide-functionalized nanoparticles from the reaction mixture using a magnet and wash several times with the buffer to remove unreacted linker and coupling agents.
Step 2: Conjugation of an Alkyne-Targeting Ligand via CuAAC
-
Resuspend the azide-functionalized nanoparticles in a suitable reaction buffer.
-
Add the alkyne-functionalized targeting ligand.
-
Add a freshly prepared solution of sodium ascorbate and a CuSO₄/ligand complex as described in the protein labeling protocol.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Separate the functionalized nanoparticles using a magnet and wash extensively to remove unreacted ligand and catalyst components.
-
Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences and drug development. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the construction of a wide range of sophisticated bioconjugates. The inclusion of a PEG spacer enhances the aqueous solubility and biocompatibility of the resulting molecules. By understanding the core chemistries and leveraging the detailed protocols provided in this guide, scientists can effectively utilize this compound to advance their research in areas such as targeted protein degradation, antibody-drug conjugates, proteomics, and nanomedicine.
References
The Strategic Application of Azido-PEG6-acid as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules are comprised of two key ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker chemistries, those incorporating polyethylene (B3416737) glycol (PEG) units have gained prominence. This guide provides an in-depth technical exploration of Azido-PEG6-acid, a versatile PEG-based linker, and its role in the rational design of potent and effective PROTACs.
Core Concepts: The Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on its ability to induce proximity between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker connecting the two ligands plays a multifaceted role in this process:
-
Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor solubility, which can hinder their development as therapeutic agents. The inclusion of hydrophilic PEG chains, such as in this compound, can significantly enhance the aqueous solubility of the PROTAC molecule.
-
Cell Permeability: The journey of a PROTAC to its intracellular target is a critical step. While the hydrophilicity of PEG can sometimes be a double-edged sword with respect to passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the molecule to adopt conformations that shield its polar surface area, facilitating cell entry.
-
Ternary Complex Formation: The length and composition of the linker are paramount in achieving a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may lead to steric hindrance, while an overly long or rigid linker might prevent the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.
This compound: A Versatile Tool for PROTAC Synthesis
This compound is a bifunctional linker that offers several advantages in PROTAC design and synthesis. Its structure consists of a six-unit polyethylene glycol chain, conferring flexibility and hydrophilicity. The terminal azide (B81097) (N3) and carboxylic acid (-COOH) groups provide orthogonal handles for conjugation to the POI and E3 ligase ligands.
The azide group is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the modular synthesis of PROTAC libraries.[1] The resulting triazole ring is also metabolically stable. The carboxylic acid can be readily coupled to an amine-containing ligand through standard amide bond formation.
Quantitative Analysis of PEG6-Containing PROTACs
The efficacy of a PROTAC is typically defined by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The following tables summarize representative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the performance of molecules containing a PEG6 linker.
| PROTAC | Target | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| RC-1 | BTK | Thalidomide | PEG6 | 130 | ~90 | Mino | [2] |
| PTD10 | BTK | Pomalidomide | Shortest PEG variant | 0.5 | >95 | Ramos | [3] |
| Illustrative BRD4 Degrader | BRD4 | VHL | PEG6 | 62 | >90 | MDA-MB-231 | [4] |
Table 1: Degradation Efficacy of PEG6-Containing PROTACs. Note: This table presents illustrative data from the indicated sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| SJF620 | BTK | 150 | 2 | 3.5 | Not Reported | [5] |
Table 2: Representative Pharmacokinetic Parameters of a BTK PROTAC. Note: This data is for a potent BTK degrader developed to have an improved pharmacokinetic profile. While not explicitly a PEG6 linker, it highlights the type of data crucial for PROTAC development. Comprehensive pharmacokinetic data for PROTACs with PEG6 linkers is still emerging in the public domain.[6]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Azido-PEG6-acid for Antibody-Drug Conjugate (ADC) Development
Introduction: Antibody-Drug Conjugates (ADCs) represent a highly promising class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to tumor cells. This is achieved by linking a monoclonal antibody (mAb), which provides tumor specificity, to a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile.[1][2][3] Polyethylene (B3416737) glycol (PEG) linkers have become integral to modern ADC design, offering enhanced solubility, improved stability, and reduced immunogenicity.[1][4]
This guide provides an in-depth technical overview of Azido-PEG6-acid, a versatile, non-cleavable bifunctional linker, for the development of next-generation ADCs. We will cover its core properties, provide detailed experimental protocols for its use in conjugation, and illustrate key workflows and mechanisms.
Core Properties of this compound
This compound is a hydrophilic, heterobifunctional linker featuring a terminal azide (B81097) group and a carboxylic acid, separated by a six-unit polyethylene glycol chain. This structure allows for a sequential, controlled conjugation process. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 361189-64-4 | |
| Molecular Formula | C₁₅H₂₉N₃O₈ | |
| Molecular Weight | 379.41 g/mol | |
| Purity | Typically >95% - 98% | |
| Appearance | Colorless liquid or oil | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C |
Functionality in ADC Development
The bifunctional nature of this compound dictates its utility in a two-stage conjugation strategy.
-
Carboxylic Acid (-COOH) End: This functional group is used to attach the cytotoxic payload. It readily reacts with primary or secondary amines on a drug molecule in the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive such as Sulfo-NHS (N-hydroxysulfosuccinimide) to form a stable amide bond.
-
Azide (-N₃) End: The azide group is a bioorthogonal handle for "click chemistry." It allows for highly specific and efficient conjugation to an antibody that has been engineered or modified to contain a corresponding alkyne group (e.g., via an unnatural amino acid or an alkyne-functionalized linker). This reaction, often a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole ring, linking the payload-linker construct to the antibody.
The PEG6 spacer provides several key advantages:
-
Enhanced Hydrophilicity: The PEG chain improves the water solubility of the entire ADC construct, which is crucial when working with hydrophobic payloads, thereby reducing the risk of aggregation.
-
Improved Pharmacokinetics (PK): The hydrophilic PEG linker can create a hydration shell that may prolong the ADC's circulation half-life by shielding it from premature clearance mechanisms.
-
Defined Spacer Length: The monodisperse six-unit PEG chain provides a precise and consistent distance between the antibody and the payload, which can be important for optimizing target binding and minimizing steric hindrance.
Experimental Protocols and Workflows
The development of an ADC using this compound typically follows the workflow illustrated below.
Caption: General workflow for ADC synthesis using a bifunctional linker.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the conjugation of an amine-containing cytotoxic payload to the carboxylic acid group of this compound.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Reverse-Phase HPLC)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated Azido-PEG6 linker.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add the payload solution to the activated linker solution from the previous step.
-
Let the reaction stir at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction progress using LC-MS.
-
Once complete, purify the resulting Azido-PEG6-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Conjugation to Alkyne-Modified Antibody (Click Chemistry)
This protocol outlines the conjugation of the Azido-PEG6-Payload to an antibody containing an alkyne functional group via CuAAC.
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC synthesis.
Materials:
-
Alkyne-modified monoclonal antibody (in a suitable buffer like PBS)
-
Azido-PEG6-Payload (dissolved in a water-miscible solvent like DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Ligand solution (e.g., THPTA)
-
Reducing agent solution (e.g., Sodium Ascorbate), freshly prepared
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Prepare Reaction Mixture:
-
In a reaction vessel, add the alkyne-modified antibody (e.g., at 5-10 mg/mL).
-
Add the Azido-PEG6-Payload solution to the antibody at a 5-10 molar excess. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.
-
-
Prepare Catalyst:
-
In a separate tube, premix CuSO₄ and a copper-stabilizing ligand like THPTA in a 1:5 molar ratio in water.
-
-
Initiate Reaction:
-
Add the CuSO₄/ligand solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Quench and Purify:
-
Quench the reaction by adding 5 mM EDTA.
-
Proceed immediately to purification.
-
Protocol 3: ADC Purification and Characterization
Purification:
-
Remove unreacted payload-linker, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC) or desalting columns. The ADC will elute in the high molecular weight fractions.
-
Perform buffer exchange into a suitable formulation or storage buffer (e.g., PBS, pH 7.4).
Characterization:
-
Protein Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each payload adds hydrophobicity. This allows for the quantification of antibodies with different numbers of drugs (DAR 0, 2, 4, etc.).
-
Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides precise mass information, allowing for the direct calculation of the average DAR.
-
Mechanism of Action for a Non-Cleavable ADC
Since this compound forms stable amide and triazole bonds, it is considered a non-cleavable linker. The payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cancer cell.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
The process involves:
-
Binding: The ADC circulates systemically and the antibody component binds specifically to a target antigen on the surface of a cancer cell.
-
Internalization: The cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, into an endosome.
-
Trafficking: The endosome fuses with a lysosome.
-
Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. This degradation releases the cytotoxic payload, which is still attached to the linker and a residual amino acid. The active payload can then exert its cell-killing effect.
Conclusion
This compound is a powerful and versatile tool for the development of modern antibody-drug conjugates. Its defined length, hydrophilicity, and bifunctional nature enable the creation of homogeneous and stable ADCs with favorable pharmacokinetic properties. The use of bioorthogonal click chemistry for antibody attachment provides a high degree of control and specificity in the conjugation process. The protocols and workflows detailed in this guide offer a robust framework for researchers and scientists to leverage this compound in the design and synthesis of next-generation targeted cancer therapies.
References
An In-depth Technical Guide to the Safety and Handling of Azido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Azido-PEG6-acid, a bifunctional linker commonly used in bioconjugation and drug delivery research. Due to the presence of an azide (B81097) functional group, this compound requires careful handling to mitigate risks of toxicity and potential explosive decomposition. This document outlines the hazards, necessary precautions, and detailed protocols for the safe use of this compound in a laboratory setting.
Hazard Identification and Summary
This compound's primary hazards stem from its azide group, with secondary considerations related to its polyethylene (B3416737) glycol (PEG) and carboxylic acid functionalities.
-
Azide Group Hazards : Organic azides are energetic materials that can be sensitive to heat, shock, friction, and static discharge.[1] Low molecular weight organic azides, in particular, pose a higher risk of explosive decomposition.[1] The azide ion is also highly toxic, with a toxicity profile similar to that of cyanide.[1] It can be fatal if inhaled, ingested, or absorbed through the skin.[2] A crucial and severe hazard is the reaction of azides with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[3] Additionally, azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides. This is particularly relevant for laboratory plumbing, where azide solutions should never be disposed of without deactivation.
-
PEG Group Considerations : Polyethylene glycol (PEG) is generally considered to have low toxicity and is widely used in pharmaceutical applications. However, PEGs can be contaminated with ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens. While PEG itself is not highly reactive, it can act as a penetration enhancer, potentially increasing the skin absorption of other hazardous substances.
-
Carboxylic Acid Group Considerations : Carboxylic acids are generally weak acids but can be corrosive. They should not be stored with bases or in metal cabinets that can corrode. While many carboxylic acids are naturally occurring and have low toxicity, appropriate personal protective equipment should be used to avoid skin and eye contact.
A "Rule of Six" is often used to assess the stability of organic azides, which suggests that there should be at least six carbon atoms for each energetic functional group to provide sufficient dilution and render the compound relatively safe. This compound (C15H29N3O8) has a carbon-to-azide ratio greater than this, suggesting a lower, but not negligible, risk compared to smaller organic azides.
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C15H29N3O8 | |
| Molecular Weight | 379.41 g/mol | |
| Appearance | Colorless liquid | |
| Storage Temperature | ≤ -20°C, in the dark, desiccated | |
| Primary Hazards | Potentially explosive, highly toxic, reactive with acids and heavy metals. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles. | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves. Consider double-gloving or using Silver Shield® gloves for handling concentrated solutions. | Prevents skin absorption of the toxic azide. |
| Body Protection | A flame-resistant lab coat. | Protects from splashes and provides a barrier in case of fire. |
| Additional | A blast shield should be used when working with neat or concentrated solutions, or when heating the compound. | Mitigates risk from potential explosive decomposition. |
Handling and Storage
-
Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood. The work area should be kept clean and free of clutter.
-
Handling :
-
Use plastic or ceramic spatulas for weighing and transferring; never use metal spatulas to avoid the formation of explosive metal azides.
-
Avoid friction, grinding, or shock. Be cautious with glass ground joints, as friction can be a source of initiation.
-
Do not heat the compound unless absolutely necessary and behind a blast shield. Avoid distillation or sublimation as purification methods.
-
Keep away from incompatible materials such as acids, heavy metals and their salts, bromine, carbon disulfide, and dimethyl sulfate.
-
Never use chlorinated solvents (e.g., dichloromethane, chloroform) as they can form explosively unstable di- and tri-azidomethane.
-
-
Storage :
-
Store this compound at or below -20°C in a dark, dry, and well-ventilated area.
-
Store in plastic amber containers.
-
Store away from incompatible materials, especially acids.
-
Containers must be clearly labeled as "this compound - Potentially Explosive and Toxic".
-
Experimental Protocols
-
Preparation :
-
Don personal protective equipment (PPE): chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a blast shield in front of the work area.
-
Line the work surface within the fume hood with absorbent paper.
-
-
Weighing :
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use only plastic or ceramic spatulas to transfer the desired amount of the compound to a tared container. Do not use metal spatulas.
-
Immediately cap the stock container and return it to the recommended storage conditions.
-
-
Dissolution :
-
Add the solvent to the weighed this compound in the fume hood.
-
Ensure the chosen solvent is not a chlorinated solvent.
-
-
Cleanup :
-
Wipe down the work surface with an appropriate solvent and dispose of the absorbent paper as hazardous waste.
-
Clean any non-disposable equipment that came into contact with the azide.
-
-
Small Spills (within a fume hood) :
-
Notify others in the lab.
-
Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbent material using plastic or ceramic tools and place it in a clearly labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.
-
-
Large Spills (or spills outside of a fume hood) :
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's Environmental Health and Safety (EH&S) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Under no circumstances should azide-containing solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.
-
Waste Collection :
-
Collect all azide-containing waste in a dedicated, clearly labeled hazardous waste container.
-
The container must be labeled "Hazardous Waste: Contains Organic Azide".
-
Keep azide waste separate from acidic waste streams to prevent the formation of hydrazoic acid.
-
-
Chemical Deactivation (Quenching) of Dilute Inorganic Azide Solutions (for reference, as this compound is an organic azide) :
-
This procedure is for dilute (≤5%) inorganic azide solutions and should be performed with extreme caution in a fume hood.
-
To a stirred aqueous solution of the azide in a three-necked flask, slowly add a freshly prepared 20% aqueous solution of sodium nitrite.
-
Then, slowly add a 20% aqueous solution of sulfuric acid dropwise. The pH should be maintained at approximately 3.
-
Stir the reaction for several hours. The evolution of nitrogen gas indicates the destruction of the azide.
-
Test for the presence of residual azide using a ferric chloride solution test. A red color indicates the presence of hydrazoic acid, meaning the azide has not been fully destroyed.
-
Once the azide is completely destroyed, the solution can be neutralized and disposed of according to institutional guidelines.
-
-
Disposal of Organic Azides :
-
For organic azides like this compound, it is often recommended to convert them to a more stable derivative, such as an amine, before disposal. This can be achieved through reduction, for example, with Staudinger reduction (triphenylphosphine) or catalytic hydrogenation.
-
Alternatively, and more commonly for small research quantities, dispose of the unreacted organic azide waste through the institution's hazardous waste program.
-
Visualizations
References
The Versatile Linker: A Technical Guide to Azido-PEG6-acid for Drug Discovery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a critical tool in the fields of drug development, chemical biology, and materials science. This heterobifunctional molecule features a terminal azide (B81097) group and a carboxylic acid, connected by a six-unit ethylene (B1197577) glycol chain. This unique architecture provides a combination of water solubility, biocompatibility, and orthogonal reactivity, making it an ideal component for constructing complex bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of stable triazole linkages with alkyne-modified molecules.[1][2] The terminal carboxylic acid can be readily activated to form stable amide bonds with primary amines, a common functional group found in proteins and other biomolecules.[2] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, often improving their pharmacokinetic properties.[3] This guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its use, and visualizations of its role in key biological processes.
Commercial Suppliers and Purity of this compound
A variety of commercial suppliers offer this compound, with purity levels typically exceeding 95%. The quality and characterization of this reagent are paramount for reproducible and reliable results in research and development. Below is a summary of prominent suppliers and their stated product specifications.
| Supplier | Catalog Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| BroadPharm | BP-20612 | ≥98% | C15H29N3O8 | 379.4 | 361189-66-4 |
| MedchemExpress | HY-101833 | 98.83% | C15H29N3O8 | 379.41 | 361189-66-4 |
| Chem-Impex | 07736 | ≥97% | C15H29N3O8 | 379.41 | 361189-66-4 |
| AxisPharm | AP13238 | ≥95% | C15H29N3O8 | 379.41 | 361189-66-4 |
| Precise PEG | AG-1106 | >96% | C15H29N3O8 | 379.41 | 361189-66-4 |
| Sobekbio | AG00CNH6 | 98% | C15H29N3O8 | Not Specified | 361189-66-4 |
| Glycomindsynth | Not Specified | 95-98% | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Quality Control and Purity Assessment of this compound
Ensuring the purity of this compound is a critical first step. The following are representative protocols for its analysis using standard analytical techniques.
a) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Temperature: 25 °C
-
Number of Scans: 16 or higher for good signal-to-noise ratio
-
-
Expected Chemical Shifts (in CDCl₃):
-
The protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm.
-
The methylene (B1212753) protons adjacent to the azide group (CH₂-N₃) are expected around 3.3-3.4 ppm.
-
The methylene protons adjacent to the carboxylic acid (CH₂-COOH) will be shifted downfield.
-
The absence of signals corresponding to impurities is indicative of high purity.[4]
-
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of this compound and separating it from non-PEGylated or multi-PEGylated species.
-
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Analysis: A single, sharp peak is indicative of a pure compound. The retention time will depend on the specific conditions and column used.
c) Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for PEG compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (379.41 g/mol ) plus an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).
Bioconjugation using this compound: Synthesis of a PROTAC
This protocol outlines a general two-step procedure for synthesizing a PROTAC using this compound, where one ligand is attached via an amide bond and the second via a click chemistry reaction.
Step 1: Amide Bond Formation with the First Ligand
-
Materials:
-
Ligand 1 (containing a primary amine)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add the solution of Ligand 1 to the activated this compound mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Ligand 1-PEG6-Azide) by preparative HPLC.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Second Ligand
-
Materials:
-
Ligand 1-PEG6-Azide (from Step 1)
-
Ligand 2 (containing a terminal alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent: A mixture of t-BuOH/H₂O or DMF
-
-
Procedure:
-
Dissolve Ligand 1-PEG6-Azide (1.0 eq) and Ligand 2-Alkyne (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Visualizing the Role of this compound in Drug Development
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound. This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a structured workflow, from the initial coupling of the first ligand to the final purification of the heterobifunctional molecule.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a high-purity, versatile linker that is readily available from multiple commercial suppliers. Its well-defined structure and orthogonal reactive groups make it an invaluable tool for researchers in drug development and bioconjugation. The protocols and workflows outlined in this guide provide a framework for the quality control and application of this compound in the synthesis of complex molecules like PROTACs. The continued use of such well-characterized linkers will undoubtedly accelerate the development of novel therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG6-acid Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life. Azido-PEG6-acid is a heterobifunctional linker that provides a versatile platform for peptide modification. It features a terminal azide (B81097) group for highly specific and efficient "click chemistry" reactions and a carboxylic acid group for stable amide bond formation with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide.
This document provides detailed protocols for a two-step conjugation of this compound to a peptide. The first step involves the activation of the carboxylic acid and its coupling to an amine group on the peptide. The second step is the "clicking" of the azide-functionalized peptide to an alkyne-containing molecule. Two powerful click chemistry methods are described: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation
| Parameter | Amide Coupling (EDC/NHS) | Amide Coupling (HATU) | CuAAC | SPAAC |
| Typical Molar Ratio (Peptide:Reagent) | 1 : 3-10 | 1 : 1.5-3 | 1 : 1.1-1.5 (Azide:Alkyne) | 1 : 1.1-1.5 (Azide:DBCO-Alkyne) |
| Typical Reaction Time | 1-4 hours | 30-60 minutes | 1-4 hours | 1-24 hours |
| Typical Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature or 37°C |
| Typical pH | 7.2-8.5 | 8.0-9.0 | 4-11 | 7.4 |
| Typical Yield | > 80% | > 90% | > 95% | > 90% |
| Purity (after purification) | > 95% | > 95% | > 98% | > 95% |
Experimental Protocols
Part 1: Amide Coupling of this compound to a Peptide
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on the peptide. Two common activation methods are provided.
Method A: EDC/NHS Activation
-
Peptide Preparation: Dissolve the peptide in a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5 to a concentration of 1-5 mg/mL.[1]
-
This compound Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Activation and Coupling:
-
Add a 5-10 fold molar excess of this compound to the peptide solution.
-
Add a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) over the this compound.
-
The activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction with the primary amine is most efficient at a pH of 7-8.[2] For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
-
Purification: Purify the Azido-PEGylated peptide using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted reagents.[][4]
Method B: HATU Activation
-
Peptide Preparation: Dissolve the peptide in an anhydrous polar aprotic solvent such as DMF.
-
Reagent Preparation: In a separate tube, dissolve this compound (1.5-3 equivalents), HATU (1.5-3 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3-6 equivalents) in DMF.[5] Allow this pre-activation mixture to stand for a few minutes.
-
Coupling: Add the pre-activated this compound solution to the peptide solution.
-
Reaction: Let the reaction proceed for 30-60 minutes at room temperature.
-
Purification: Purify the Azido-PEGylated peptide by RP-HPLC.[6]
Part 2: Click Chemistry Conjugation
This section describes the conjugation of the azide-functionalized peptide to an alkyne-containing molecule.
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation:
-
Dissolve the Azido-PEGylated peptide in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., DMSO, t-BuOH).[7]
-
Dissolve the alkyne-containing molecule in the same solvent system.
-
-
Catalyst and Ligand Preparation:
-
Prepare a stock solution of a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4).
-
Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270).[7]
-
(Optional but recommended) Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), in a compatible solvent.[7]
-
-
Reaction Setup:
-
In a reaction vessel, combine the Azido-PEGylated peptide (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).[7]
-
If using a ligand, add the TBTA solution (0.01-0.1 equivalents).[7]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]
-
Initiate the reaction by adding the copper(II) sulfate solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[7]
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final peptide conjugate using RP-HPLC.
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation:
-
Dissolve the Azido-PEGylated peptide in an aqueous buffer, such as PBS at pH 7.4.[8]
-
Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]
-
-
Reaction:
-
Mix the solutions of the Azido-PEGylated peptide and the DBCO-functionalized molecule.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the concentration and reactivity of the reactants.[8]
-
-
Purification: Purify the final peptide conjugate using RP-HPLC or SEC.
Characterization
The successful conjugation and purity of the final PEGylated peptide can be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugated peptide.[9][10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[][4][6]
-
UV-Vis Spectroscopy: Can be used to monitor the reaction if one of the components has a unique absorbance profile. For example, DBCO has a characteristic absorbance around 310 nm which disappears upon reaction with an azide.[11]
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation of this compound to a peptide.
Caption: Chemical pathways for this compound conjugation to a peptide via amide formation and click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Revolutionizing Bioconjugation: Application Notes and Protocols for Azido-PEG6-acid in Click Chemistry
For Immediate Release
[City, State] – [Date] – Advanced biomolecular tools are critical for innovation in research, diagnostics, and therapeutics. Azido-PEG6-acid, a versatile heterobifunctional linker, is at the forefront of this advancement, enabling precise and efficient conjugation of molecules through click chemistry. These application notes provide detailed protocols and reaction conditions for researchers, scientists, and drug development professionals utilizing this compound in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
This compound features a terminal azide (B81097) group for click chemistry and a carboxylic acid for conventional amide bond formation, connected by a flexible 6-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances solubility and reduces steric hindrance, making it an ideal tool for a wide range of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of proteins and nanoparticles.[1][2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for conjugating this compound to terminal alkynes, forming a stable 1,4-disubstituted triazole linkage.[4][5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[6] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a chelating ligand is often employed to stabilize the Cu(I) catalyst.[6][7]
Quantitative Data for CuAAC Reactions
For optimal results, the following reaction parameters are recommended. Note that these may require further optimization depending on the specific substrates.
| Parameter | Recommended Range | Notes |
| This compound | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion.[6] |
| Alkyne Substrate | 1 equivalent | Typically the limiting reagent. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | Lower concentrations are often sufficient with a stabilizing ligand.[6] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Should be prepared fresh.[6] |
| Ligand (e.g., THPTA, TBTA) | 0.01 - 0.1 equivalents (relative to alkyne) | A 5:1 ligand to copper ratio is often effective.[8] |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), often with a co-solvent (e.g., DMSO, DMF) | Co-solvent concentration should be minimized to avoid protein denaturation. |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitor by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).[9] |
Experimental Protocol: CuAAC Conjugation of a Protein
This protocol describes the conjugation of an alkyne-functionalized protein with this compound.
Materials:
-
Alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in deionized water)
-
Sodium ascorbate stock solution (1 M in deionized water, freshly prepared)[6]
-
THPTA ligand stock solution (100 mM in deionized water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized protein and a 3- to 5-fold molar excess of the this compound stock solution in the Reaction Buffer.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.[8][9]
-
Catalyst Addition: Add the CuSO₄/THPTA premix to the protein mixture to a final copper concentration of 0.1-0.25 mM.[8]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8][9]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.[9]
-
Purification: Remove excess reagents and purify the conjugated protein using size-exclusion chromatography or dialysis.
-
Analysis: Confirm conjugation and assess purity using SDS-PAGE (which will show a band shift) and/or mass spectrometry.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide group of this compound.[11][12] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems.[13]
Quantitative Data for SPAAC Reactions
The following parameters are a general guide for SPAAC reactions.
| Parameter | Recommended Range | Notes |
| This compound | 1.0 - 1.5 equivalents | |
| DBCO-functionalized molecule | 1.0 - 1.5 equivalents | A slight excess of one component can increase efficiency.[14] |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) with up to 20% DMSO | Avoid buffers containing sodium azide.[13] |
| Temperature | Room Temperature (or 4°C for extended reactions) | |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[13] |
Experimental Protocol: SPAAC Conjugation to a DBCO-labeled Antibody
This protocol details the conjugation of this compound to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a reaction tube, combine the DBCO-functionalized antibody and a 1.5- to 10-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 20%.[12][13]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Purification: Purify the conjugated antibody using an appropriate method such as size-exclusion chromatography to remove unreacted this compound.
-
Analysis: Confirm the conjugation via SDS-PAGE, which will show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[13]
Visualizing Click Chemistry Workflows
To further elucidate the application of this compound, the following diagrams illustrate key experimental workflows.
These protocols and guidelines demonstrate the utility and versatility of this compound as a key reagent in modern bioconjugation strategies. By providing robust and reproducible methods, we aim to accelerate research and development in the fields of chemical biology and medicine.
References
- 1. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new molecular entities.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, with the key advantage of being bioorthogonal.[3][] This means the reaction can proceed in complex biological environments without interfering with native biochemical processes.[3] Azido-PEG6-acid is a valuable bifunctional linker that incorporates a terminal azide group for CuAAC reactions and a carboxylic acid for conjugation to other molecules, such as proteins or peptides, via amide bond formation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecule. These characteristics make this compound an ideal tool in drug delivery, bioconjugation, and the development of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). The copper(I) catalyst selectively activates the terminal alkyne for cycloaddition with the azide. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is frequently employed.
Caption: The catalytic cycle of the CuAAC reaction.
Applications of this compound in CuAAC
The versatility of this compound allows for its use in a wide array of applications:
-
Bioconjugation: The specific and efficient nature of CuAAC enables the precise labeling of biomolecules such as proteins, peptides, and nucleic acids. The PEG linker can improve the solubility and stability of the resulting conjugate.
-
Drug Delivery: this compound is a key component in the synthesis of advanced drug delivery systems. For example, it can be used to link a targeting moiety to a therapeutic agent, enhancing its delivery to specific cells or tissues.
-
PROTACs: In the field of targeted protein degradation, this compound serves as a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein, forming a PROTAC that hijacks the cell's protein disposal machinery.
-
Surface Modification: The azide group can be used to functionalize the surfaces of materials, such as nanoparticles, for various biomedical applications, including imaging and diagnostics.
Quantitative Data for CuAAC Reactions
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. The following tables provide a summary of typical reaction parameters and reported yields.
Table 1: General CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide is often used. |
| Copper(II) Sulfate (B86663) | 0.01 - 0.1 equivalents | The source of the copper catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 equivalents | Stabilizes the Cu(I) catalyst and enhances reaction rate. |
| Solvent | DMSO, DMF, water, or mixtures | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room temperature to 40°C | Mild reaction conditions are a hallmark of click chemistry. |
| Reaction Time | 1 - 24 hours | Can be monitored by LC-MS or other analytical techniques. |
Table 2: Reported CuAAC Reaction Yields with PEG Linkers
| Reactants | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| mPEG-alkyne + Azide-coumarin | Cu(I) | scCO₂ | 24 | 35 | 82.32 | |
| mPEG-alkyne + Azide-coumarin | Cu(I) | scCO₂ | 48 | 35 | 87.14 | |
| Azide-peptide + Alkyne-peptide | CuSO₄, NaAsc | DMF | 5 | 50 | >95 | |
| Azide-peptide + Alkyne-peptide | CuSO₄, NaAsc, TBTA | DMSO/H₂O | 4 | Room Temp. | 69-72 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-functionalized molecule in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the TBTA ligand in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule from its stock solution (1 equivalent).
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the TBTA stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Upon completion, the product can be purified using techniques such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.
-
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments.[1][] This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][3] Azido-PEG6-acid is a versatile hydrophilic linker that incorporates an azide moiety for SPAAC and a carboxylic acid for attachment to biomolecules. The hexaethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for a variety of applications in chemical biology, drug development, and materials science.[4]
These application notes provide an overview of the use of this compound in SPAAC reactions, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Principle of the Method
SPAAC is a type of [3+2] cycloaddition reaction driven by the high ring strain of cyclooctynes. This inherent strain lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively with azides at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring high specificity of labeling.
This compound serves as a bifunctional linker. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues on a protein). The azide group is then available for a subsequent SPAAC reaction with a cyclooctyne-modified molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule.
Applications
-
Biomolecule Labeling and Imaging: Conjugate fluorescent dyes or imaging agents to proteins, nucleic acids, or glycans for in vitro and in vivo tracking and visualization.
-
PROTAC Synthesis: As a PEG-based linker, it can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): Facilitate the attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Mapping Protein-Protein Interactions: Used in crosslinking mass spectrometry to identify interacting proteins in their native environment.
-
Studying Post-Translational Modifications: Enables the detection and analysis of glycosylation and other modifications.
Data Presentation
Table 1: Second-Order Rate Constants for SPAAC Reactions
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. This table provides a comparison of second-order rate constants for the reaction of various cyclooctynes with an azide, which can guide the selection of the appropriate cyclooctyne for your application. While specific kinetic data for this compound is not extensively published, the relative reactivities shown below with other azides are a good indicator of performance.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.14 | Good balance of reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | >1.0 | High reactivity, widely used. |
| DIBO (Dibenzocyclooctynol) | ~62 | Exceptionally fast kinetics. |
| ADIBO (Azadibenzocyclooctyne) | High | Very high reactivity. |
| DIFO (Difluorinated cyclooctyne) | High | Increased reactivity due to fluorine substitution. |
Rate constants can vary depending on the solvent, temperature, and specific azide structure.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound and a DBCO-Dye
This two-step protocol describes the modification of a protein with this compound, followed by a SPAAC reaction with a DBCO-functionalized fluorescent dye.
Materials:
-
Protein of interest with accessible primary amines (e.g., purified antibody)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., PD-10)
Step 1: Activation of this compound and Protein Modification
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
Dissolve NHS in anhydrous DMSO to a concentration of 100 mM.
-
Dissolve EDC in anhydrous DMSO to a concentration of 100 mM.
-
-
Activate this compound: In a microcentrifuge tube, mix equal volumes of the 100 mM this compound, 100 mM NHS, and 100 mM EDC stock solutions. Incubate at room temperature for 15 minutes to generate the NHS ester of this compound.
-
Protein Reaction:
-
Dissolve the protein of interest in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the activated this compound NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with Reaction Buffer. The collected protein is now azide-functionalized.
Step 2: SPAAC Reaction with DBCO-Dye
-
Prepare DBCO-Dye Stock Solution: Dissolve the DBCO-functionalized fluorescent dye in DMSO to a concentration of 10 mM.
-
SPAAC Ligation:
-
To the azide-functionalized protein solution, add a 2-5 fold molar excess of the DBCO-dye stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unreacted DBCO-dye by size-exclusion chromatography.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 2: Metabolic Labeling of Cellular Glycans and SPAAC-based Imaging
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by SPAAC with a cyclooctyne-fluorophore for visualization.
Materials:
-
Cells of interest in culture
-
Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-488)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Metabolic Labeling:
-
Culture cells to 70-80% confluency.
-
Replace the culture medium with medium containing 25-100 µM of the azido-sugar.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.
-
-
Cell Fixation and Permeabilization (for intracellular imaging):
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare a 5-20 µM solution of the DBCO-fluorophore in PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslips and visualize the labeled cells using fluorescence microscopy.
Mandatory Visualization
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG6-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to optimize degradation potency.[2][3]
Azido-PEG6-acid is a versatile, bifunctional PEG linker that serves as a valuable building block in the modular synthesis of PROTACs. It features a terminal azide (B81097) group, amenable to "click chemistry" reactions, and a carboxylic acid group for standard amide bond formation. This allows for the flexible and efficient assembly of PROTAC libraries with varying architectures.[4]
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary cellular machinery for regulated protein degradation. The following diagram illustrates the key steps in this pathway when mediated by a PROTAC.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a modular process that can be adapted depending on the functional groups present on the POI ligand and the E3 ligase ligand. A common strategy involves an initial amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Caption: Modular synthesis of a PROTAC using this compound.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker can lead to inefficient ubiquitination. The optimal linker length is dependent on the specific POI and E3 ligase pair.
Below is a summary of compiled data from various studies illustrating the effect of linker length on the degradation potency (DC50) and maximum degradation (Dmax) of different PROTACs.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | VHL | Alkyl/PEG | 9 | >1000 | <20 |
| Estrogen Receptor α (ERα) | VHL | Alkyl/PEG | 12 | ~500 | ~60 |
| Estrogen Receptor α (ERα) | VHL | Alkyl/PEG | 16 | ~26 | >80 |
| Estrogen Receptor α (ERα) | VHL | Alkyl/PEG | 19 | >1000 | <40 |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | <12 | No degradation | - |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 |
| Bruton's tyrosine kinase (BTK) | CRBN | PEG | 2 PEG units | Impaired Binding | - |
| Bruton's tyrosine kinase (BTK) | CRBN | PEG | ≥ 4 PEG units | Potent Degradation | >90 |
Note: Data is compiled and representative of trends observed in the literature.[5][6][7] Absolute values will vary based on specific ligands and assay conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are standard procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of an Amine-Containing Ligand with this compound
This protocol describes the coupling of a ligand (either for the POI or E3 ligase) containing a primary or secondary amine with the carboxylic acid moiety of this compound.
Reagents and Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" step to conjugate the azide-functionalized intermediate with an alkyne-containing ligand.
Reagents and Materials:
-
Azide-functionalized intermediate (from Protocol 1) (1.0 eq)
-
Alkyne-containing ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the azide-functionalized intermediate and the alkyne-containing ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.[8]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.[8]
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis of the bands is performed to quantify the relative protein levels, which are then normalized to the loading control. The DC50 and Dmax values can be calculated from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Amide Bond Formation with Azido-PEG6-acid and Primary Amines
Revolutionizing Biomaterial Surfaces: Application Notes for Azido-PEG6-acid Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of biomaterials using Azido-PEG6-acid. This versatile heterobifunctional linker is instrumental in advancing biomaterial design by enabling the creation of biocompatible, bio-inert, and specifically functionalized surfaces. Through the strategic application of "click chemistry," this compound facilitates the covalent attachment of a wide array of molecules, paving the way for enhanced therapeutic efficacy and reduced non-specific biological interactions.
Introduction to this compound in Biomaterial Science
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group, separated by a six-unit PEG spacer. This unique structure allows for a two-step surface modification strategy. The carboxylic acid readily reacts with primary amine groups present on the surface of many biomaterials, forming a stable amide bond. The exposed azide group then serves as a versatile handle for the covalent attachment of various alkyne- or cyclooctyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry" reactions, respectively.
The PEG component of the linker plays a crucial role in improving the biocompatibility of the material. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the biomaterial surface, which has been shown to significantly reduce non-specific protein adsorption and subsequent cell adhesion. This "stealth" property is critical in minimizing the foreign body response and enhancing the in vivo performance of implantable devices and drug delivery systems.
Quantitative Impact of this compound Modification
The modification of biomaterial surfaces with this compound and subsequent functionalization leads to significant changes in their physicochemical properties. While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize representative data from studies on similar short-chain Azido-PEG-acid modified surfaces, illustrating the expected outcomes.
Table 1: Surface Wettability Changes
| Biomaterial | Surface Treatment | Water Contact Angle (°) |
| Amine-functionalized Polymer | Unmodified | 75 ± 5 |
| After this compound immobilization | 55 ± 4 | |
| After RGD peptide conjugation | 62 ± 3 |
This table illustrates the expected increase in hydrophilicity (decrease in water contact angle) after immobilizing the hydrophilic this compound linker.
Table 2: Reduction of Non-Specific Protein Adsorption
| Biomaterial | Surface Treatment | Fibronectin Adsorption (ng/cm²) |
| Amine-functionalized Polymer | Unmodified | 350 ± 30 |
| After this compound immobilization | 50 ± 10 |
This table demonstrates the significant reduction in non-specific protein adsorption, a key benefit of PEGylation in enhancing biocompatibility.
Table 3: Modulation of Cell Adhesion
| Biomaterial | Surface Treatment | Endothelial Cell Adhesion (cells/mm²) |
| Amine-functionalized Polymer | Unmodified | 1500 ± 200 |
| After this compound immobilization | 200 ± 50 | |
| After RGD peptide conjugation | 1200 ± 150 |
This table showcases the ability to control cell adhesion. The bio-inert nature of the PEGylated surface discourages cell attachment, which can be restored and made specific by conjugating cell-adhesive ligands like RGD peptides.
Experimental Protocols
The following are detailed protocols for the surface modification of a generic amine-functionalized biomaterial using this compound.
Protocol 1: Covalent Immobilization of this compound
This protocol describes the covalent attachment of this compound to an amine-functionalized biomaterial surface via carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized biomaterial substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Thoroughly clean the amine-functionalized biomaterial substrate by sonicating in ethanol (B145695) for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen or argon gas.
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
In a separate vial, dissolve EDC and NHS in anhydrous DMF to final concentrations of 50 mM and 25 mM, respectively.
-
Activate the carboxylic acid group of this compound by adding the EDC/NHS solution to the this compound solution at a 2:1 molar ratio of EDC to this compound. Let the reaction proceed for 15 minutes at room temperature to form the NHS-ester intermediate.
-
Immerse the cleaned and dried biomaterial substrate in the activated this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the substrate from the solution and wash thoroughly with DMF, followed by DI water to remove any unreacted reagents.
-
Dry the this compound modified substrate under a stream of nitrogen or argon gas. The surface is now ready for characterization or subsequent click chemistry functionalization.
Protocol 2: "Click" Conjugation of an Alkyne-Modified Peptide (e.g., RGD)
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-modified peptide to the azide-functionalized surface.
Materials:
-
This compound modified biomaterial substrate
-
Alkyne-modified peptide (e.g., Alkyne-CGRGDS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS), pH 7.4
-
DI water
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 1 mM solution of the alkyne-modified peptide in TBS.
-
Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in DI water.
-
Immerse the this compound modified substrate in the peptide solution.
-
Add CuSO₄ to the solution to a final concentration of 1 mM.
-
Add sodium ascorbate to the solution to a final concentration of 5 mM. The solution will turn a pale yellow-orange color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Remove the substrate and wash thoroughly with TBS and then DI water to remove the copper catalyst and unreacted peptide.
-
Dry the functionalized substrate under a stream of nitrogen or argon gas.
Visualizing the Workflow and Biological Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in cell-biomaterial interactions.
Cell Signaling Pathways on Functionalized Surfaces
The interaction of cells with biomaterial surfaces is largely mediated by transmembrane proteins called integrins. When a biomaterial is functionalized with specific ligands, such as the RGD peptide sequence found in many extracellular matrix proteins, it promotes specific cell adhesion.
Upon binding of integrins to the immobilized RGD peptides, a cascade of intracellular signaling events is initiated. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesion sites. Activated FAK serves as a signaling hub, recruiting other proteins to regulate cell behavior.
One of the critical downstream pathways activated by FAK is the RhoA/ROCK pathway. FAK activation leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then promotes the assembly of contractile actin filaments (stress fibers) and the maturation of focal adhesions. This process is fundamental for stable cell adhesion, spreading, and migration on the biomaterial surface. By controlling the surface density of ligands like RGD, researchers can precisely modulate these signaling pathways to guide cell fate and tissue integration.
Conclusion
This compound is a powerful tool for the surface modification of biomaterials. Its application allows for the creation of biocompatible and bio-inert surfaces that can be specifically functionalized to elicit desired biological responses. The protocols and data presented herein provide a framework for researchers to effectively utilize this versatile linker in the development of advanced biomaterials for a wide range of applications in medicine and biotechnology. Further research to generate specific quantitative data for this compound on various biomaterial platforms will be invaluable to the field.
Application Notes and Protocols for EDC/HATU Activation of Azido-PEG6-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. This process is integral to the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. A common strategy involves the activation of a carboxylic acid to form a reactive intermediate that readily couples with an amine to create a stable amide bond. Azido-PEG6-acid is a versatile bifunctional linker, featuring a terminal azide (B81097) group for click chemistry applications and a carboxylic acid for amine conjugation.
This document provides detailed application notes and protocols for the activation of this compound using two popular coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Overview of Coupling Chemistries
EDC/NHS Chemistry: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS ester, which then efficiently reacts with primary amines to form an amide bond.[1] The water-solubility of EDC and its byproducts simplifies purification, making it a popular choice for bioconjugation in aqueous buffers.[2]
HATU Chemistry: HATU is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly in organic solvents.[3][4] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU activates carboxylic acids to form a highly reactive O-At active ester. This species reacts swiftly with primary amines to yield the corresponding amide with minimal risk of racemization for chiral molecules.[3]
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent can significantly impact reaction efficiency. While optimal conditions are substrate-dependent, the following table summarizes reported yields for EDC and HATU in similar amide coupling reactions.
| Coupling Reagent | Additive/Base | Solvent | Substrate Context | Reported Yield (%) |
| EDC | NHS | Aqueous Buffer (pH 5-7.5) | PEGylation of Chitosan (B1678972) | 84%[5] |
| EDC | DIPEA/DMAP | Dichloromethane | General Amide Coupling | 41-80%[6] |
| HATU | DIPEA | Dimethylformamide (DMF) | General Amide Coupling | 23-90%[6] |
Note: The yields presented are from various literature sources and for different substrates. They are intended for comparative purposes to illustrate the potential efficiency of each reagent under optimized conditions. Actual yields for the this compound coupling will depend on the specific amine, reaction conditions, and purification methods.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]
-
Quenching Solution (for EDC/NHS): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Reaction vessels and stirring equipment
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., chromatography, dialysis)
Protocol 1: EDC/NHS Activation of this compound
This two-step, one-pot protocol is well-suited for reactions in aqueous buffers, which is common for bioconjugations.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before use.[2]
-
Dissolve this compound in Activation Buffer (0.1 M MES, pH 5.5-6.0).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[1]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.[1]
Step 2: Coupling to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5).
-
Add the NHS-activated this compound solution to the amine solution. A 1.5 to 10-fold molar excess of the activated linker over the amine is a common starting point, though this should be optimized.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][7]
Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM and incubate for 15-30 minutes.[2]
-
Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents and byproducts.
Protocol 2: HATU Activation of this compound
This protocol is ideal for reactions in organic solvents, often used for coupling small molecules or when the amine-containing substrate is not soluble in aqueous solutions.
Step 1: Pre-activation of this compound
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.[3]
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents). Stir for 5-10 minutes at room temperature.[3]
-
Add HATU (1.0-1.2 equivalents) to the mixture and stir for an additional 10-15 minutes to allow for the formation of the activated ester.[3][8]
Step 2: Coupling to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.[3]
-
Add the amine solution to the pre-activated this compound mixture.[3]
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove the base, unreacted HATU, and byproducts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Experimental workflows for EDC/NHS and HATU activation.
Caption: EDC/NHS reaction mechanism for amine coupling.
Caption: HATU reaction mechanism for amine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. reddit.com [reddit.com]
Stoichiometry and molar excess calculations for Azido-PEG6-acid reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and stoichiometric considerations for the effective use of Azido-PEG6-acid in bioconjugation and drug development applications. The bifunctional nature of this reagent, possessing a terminal azide (B81097) group for "click" chemistry and a carboxylic acid for amide bond formation, makes it a versatile tool for linking molecules of interest.
Overview of this compound Chemistry
This compound is a hydrophilic linker molecule featuring a hexaethylene glycol spacer that enhances solubility and reduces steric hindrance. Its two key reactive functionalities allow for sequential or orthogonal conjugation strategies.
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides) to form stable amide bonds. A common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Azide (-N₃): This group partakes in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-modified molecule.[1]
Stoichiometry and Molar Excess Calculations
Proper stoichiometry is critical for achieving high yields and minimizing side reactions. The optimal molar ratios are dependent on the specific substrates and reaction conditions.
Amide Coupling via EDC/NHS Activation
For the coupling of this compound to an amine-containing molecule, an excess of the activating agents (EDC and NHS) and the PEG linker is generally recommended to drive the reaction to completion.
| Reactant | Molar Ratio (relative to Amine) | Purpose |
| Amine-containing Molecule | 1 | Limiting Reagent |
| This compound | 1.5 - 3 equivalents | Ensure complete modification of the amine |
| EDC | 2 - 5 equivalents | Activate the carboxylic acid |
| NHS/Sulfo-NHS | 2 - 5 equivalents | Stabilize the active ester intermediate |
Note: The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8, while the activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2.[2][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a typical CuAAC reaction, it is common to use an excess of the smaller, more easily accessible molecule to ensure the complete conversion of the more complex or precious substrate.
| Reactant | Molar Ratio (relative to Limiting Reagent) | Purpose |
| Azide or Alkyne (Limiting) | 1 | Typically the more complex biomolecule |
| Alkyne or Azide (Excess) | 2 - 10 equivalents | Drive the reaction to completion |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 equivalent | Source of copper catalyst |
| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | Reducing agent to generate Cu(I) in situ |
| Ligand (e.g., THPTA) | 0.5 - 2 equivalents | Stabilize the Cu(I) catalyst and enhance reaction rate |
Note: For bioconjugation, the amount of the azide- or alkyne-containing cargo molecule added should be in approximately a 2-fold excess with respect to the alkyne or azide groups on the biomolecule.[4]
Experimental Protocols
Protocol for Amide Coupling of this compound to a Protein
This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.
-
Prepare 100 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a reaction tube, add the protein solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Add the desired molar excess of the EDC stock solution, followed immediately by the NHS/Sulfo-NHS stock solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-modified biomolecule (prepared using the protocol above) with an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all reagents as listed above. The sodium ascorbate solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule.
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
Add the premixed copper/ligand solution to the biomolecule/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Visualizations
Chemical Reactions of this compound
Caption: Key reactions of this compound.
Experimental Workflow for Protein Labeling
Caption: Experimental workflow for protein conjugation.
Logical Relationship for Stoichiometric Optimization
Caption: Key factors for reaction optimization.
References
Troubleshooting & Optimization
Improving the efficiency of Azido-PEG6-acid conjugation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG6-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what are their respective conjugation chemistries?
This compound is a heterobifunctional linker with two reactive groups: a terminal carboxylic acid (-COOH) and an azide (B81097) (-N₃) group.[1]
-
Carboxylic Acid (-COOH): This group is typically reacted with primary amines (e.g., lysine (B10760008) residues on proteins) through amide bond formation. This reaction requires activation of the carboxyl group, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][3]
-
Azide (-N₃): The azide group participates in "click chemistry" reactions. It can react with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free.[4][5] Both reactions form a stable triazole linkage.[1]
Q2: How should I store this compound?
To ensure its stability and reactivity, this compound should be stored at -20°C in a dry, dark environment.[1][] Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[6][7] For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9]
Q3: What are the optimal pH conditions for EDC/NHS coupling reactions?
The EDC/NHS coupling reaction involves two steps with different optimal pH ranges.[6]
-
Carboxyl Activation: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[6][10] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[6]
-
Amine Coupling: The subsequent reaction of the NHS-activated ester with a primary amine is most efficient at a pH range of 7.0 to 8.5.[6][11] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.[6]
Q4: What is the difference between CuAAC and SPAAC click chemistry reactions?
Both are types of click chemistry that involve the reaction of an azide with an alkyne to form a triazole ring. The main difference is the requirement for a copper catalyst.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a Cu(I) catalyst to proceed efficiently.[12][13] It is a fast and highly regioselective reaction.[14] However, the copper catalyst can be toxic to cells, which may limit its use in biological applications.[15]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is copper-free and relies on the ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN) to drive the reaction forward.[] This makes it highly biocompatible and suitable for use in living systems.[][17]
Troubleshooting Guides
EDC/NHS Coupling Reactions
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Inactive Reagents: EDC and/or NHS have hydrolyzed due to moisture. | Purchase fresh reagents and store them properly in a desiccator at -20°C.[6] Allow reagents to warm to room temperature before opening. Prepare solutions immediately before use.[6] |
| Suboptimal pH: Incorrect pH for the activation or coupling step. | Verify the pH of your reaction buffers. Use MES buffer at pH 5.0-6.0 for the activation step and then adjust the pH to 7.2-7.5 with a buffer like PBS for the coupling step.[6][10] | |
| Hydrolysis of NHS-ester Intermediate: The activated ester is reacting with water instead of the amine. | Perform the reaction as quickly as possible after adding the amine-containing molecule. The rate of hydrolysis increases with higher pH and temperature.[18][19] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS-activated PEG. | Use non-amine-containing buffers such as MES, PBS, or borate (B1201080) buffer.[6][20] | |
| Precipitation During Reaction | Protein Aggregation: The addition of reagents or a change in pH is causing the protein to precipitate. | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction. |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[6] | If using a large molar excess of EDC, try reducing the concentration. | |
| Low Aqueous Solubility of Reagents: The this compound or the molecule it is being conjugated to has poor solubility in the reaction buffer. | Dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[18] |
Click Chemistry Reactions (CuAAC and SPAAC)
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield (CuAAC) | Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[12][13] The use of a stabilizing ligand like TBTA or the water-soluble THPTA is also recommended to protect the copper catalyst.[12][21] |
| Inhibition of Catalyst: Components in the reaction mixture may be inhibiting the copper catalyst. | Purify the reactants before the conjugation reaction. If possible, perform a buffer exchange to remove any potential inhibitors. | |
| Low or No Conjugation Yield (SPAAC) | Slow Reaction Kinetics: The intrinsic reactivity of the specific cyclooctyne and azide pair is low. | Increase the concentration of one or both reactants.[1] If the stability of your molecules allows, increasing the reaction temperature can also accelerate the reaction.[1] |
| Incompatible Buffer/Solvent: The chosen solvent system is hindering the reaction. | While PBS is common, some studies have shown that HEPES buffer can increase reaction rates.[1] If solubility is an issue, consider adding a co-solvent like DMSO.[22] | |
| Non-specific Labeling/Side Reactions | Azide Reduction: The azide group can be reduced to an amine in the presence of certain reducing agents like DTT or TCEP. | Avoid using phosphine-based or thiol-based reducing agents in the same reaction mixture as the azide-containing molecule. If their use is unavoidable, they should be removed before the click chemistry step. |
| Reaction with Other Functional Groups (SPAAC): Highly reactive cyclooctynes can sometimes react with other nucleophiles, such as free thiols on cysteine residues. | To mitigate this, free thiols can be blocked by pre-treating the sample with a thiol-reactive alkylating agent like iodoacetamide (B48618) (IAM).[23] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound
| Parameter | Activation Step | Coupling Step | Reference |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | [6] |
| Buffer | MES | PBS, Borate | [6] |
| Temperature | Room Temperature | Room Temperature or 4°C | [18] |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours at RT, or overnight at 4°C | [6] |
| Molar Excess of EDC | 2 to 10-fold over carboxyl groups | - | [6] |
| Molar Excess of NHS | 2 to 5-fold over carboxyl groups | - | [6] |
Table 2: Recommended Reaction Conditions for Click Chemistry
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent) | None required | [12][] |
| Ligand | Recommended (e.g., TBTA, THPTA) | Not applicable | [12] |
| Solvent | Aqueous buffers, DMF, DMSO | Aqueous buffers (PBS, HEPES), DMSO | [1][24] |
| Temperature | Room Temperature | Room Temperature to 37°C | [22][24] |
| Reaction Time | 30 - 60 minutes | 1 - 24 hours (highly dependent on the strained alkyne used) | [12][25] |
| Reactant Molar Ratio | Typically 1:1 (Azide:Alkyne) | Typically 1:1 to 1:1.5 (Azide:Cyclooctyne) | [25][26] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein to be conjugated (in a suitable buffer, e.g., MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.
-
Carboxyl Activation:
-
Protein Coupling:
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer. Alternatively, perform a buffer exchange of the activated PEG into the Coupling Buffer before adding the protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and cap any remaining NHS esters.[6]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of an this compound conjugate to an alkyne-modified molecule.
Materials:
-
This compound conjugated molecule
-
Alkyne-modified molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (water-soluble ligand)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. Prepare the sodium ascorbate solution fresh.
-
Catalyst Preparation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions.
-
Click Reaction:
-
In a separate tube, dissolve the azide- and alkyne-containing molecules in the Reaction Buffer.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12]
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst and excess reagents. This can be achieved using size-exclusion chromatography, affinity chromatography, or dialysis against a buffer containing a chelating agent like EDTA.[15]
-
Visualizations
Caption: Experimental workflow for a two-step EDC/NHS conjugation.
Caption: EDC/NHS coupling reaction pathway and potential hydrolysis.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is SPAAC? | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Azido-PEG6-acid Click Chemistry
Welcome to the technical support center for Azido-PEG6-acid click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound has a very low yield. What are the most common causes?
Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, as oxygen in the reaction mixture is a primary culprit.[1] Another common issue is the poor quality or degradation of reagents, including the this compound itself, the alkyne substrate, or the reducing agent.[1] Finally, suboptimal reaction conditions such as incorrect solvent, temperature, or reactant concentrations can significantly hinder the reaction.
Q2: How can I prevent the oxidation of my copper catalyst?
To maintain the active Cu(I) oxidation state, it is crucial to minimize oxygen in your reaction.[1] This can be achieved by:
-
Degassing your solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst.[1]
-
Using a reducing agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ.[1] A 3- to 10-fold excess of sodium ascorbate is often recommended.
-
Working under an inert atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.
-
Using a copper-stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and enhance reaction efficiency.
Q3: I suspect my this compound or other reagents have degraded. How can I check their quality?
Reagent quality is paramount for a successful click reaction. The azide (B81097) group in this compound is generally stable but can be reduced to an amine under certain conditions. It is best to use freshly acquired or properly stored material. For long-term storage, it is recommended to store it at -80°C for up to six months. You can verify the purity and integrity of your this compound and alkyne substrate via analytical methods such as NMR or mass spectrometry.
Q4: What are the optimal reaction conditions for this compound click chemistry?
The optimal conditions can vary depending on the specific substrates. However, a good starting point is to use a slight excess of the this compound (1.1 - 1.5 equivalents) relative to the alkyne substrate. The reaction is typically carried out at room temperature, but gentle heating to 37-45°C can sometimes improve yields, with reaction times ranging from 1 to 12 hours. The use of a co-solvent like DMSO, DMF, or t-BuOH can be beneficial if you encounter solubility issues.
Q5: I'm observing multiple spots on my TLC/LC-MS analysis. What could be the cause?
Multiple spots can indicate the presence of side reactions. A common side reaction is the homodimerization of the alkyne substrate (Glaser coupling). This can be minimized by ensuring a sufficient amount of reducing agent is present and by minimizing oxygen exposure. Another possibility is the reduction of the azide group to an amine, especially if incompatible reducing agents are used.
Q6: I'm having difficulty purifying my final PEGylated product. What purification strategies do you recommend?
Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents. Size-exclusion chromatography (SEC) is a very effective technique for removing unreacted PEG and other low molecular weight by-products. Reversed-phase HPLC (RP-HPLC) can also be used, often with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). For larger biomolecules, dialysis or the use of spin desalting columns can be effective for removing excess reagents.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during this compound click chemistry.
Table 1: Troubleshooting Common Issues in this compound Click Chemistry
| Symptom | Potential Cause | Suggested Solution |
| No or very low product yield | Inactive catalyst (Cu(II) form) | Ensure thorough degassing of solvents. Use a fresh solution of sodium ascorbate. Work under an inert atmosphere (Nitrogen or Argon). |
| Poor reagent quality | Verify the purity of this compound and the alkyne substrate using NMR or mass spectrometry. Use fresh reagents. | |
| Suboptimal reagent concentrations | Optimize the molar ratio of reactants. A slight excess of the azide (1.1-1.5 eq) is often beneficial. | |
| Steric hindrance | Increase the reaction temperature (e.g., to 37°C or 45°C). Prolong the reaction time. | |
| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) or other components that can coordinate with the copper catalyst. Phosphate (B84403) buffers (e.g., PBS) are generally a good choice. | |
| Multiple products observed (TLC/LC-MS) | Alkyne homodimerization (Glaser coupling) | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is free of oxygen. |
| Azide reduction | Avoid strong reducing agents or phosphines in your reaction or previous synthetic steps. | |
| Difficulty in product purification | PEG-related solubility issues | Utilize size-exclusion chromatography (SEC) for effective separation based on size. Employ reversed-phase HPLC (RP-HPLC) with a suitable gradient. For biomolecules, consider dialysis or desalting columns. |
| Reaction mixture turns cloudy or forms a precipitate | Poor substrate solubility | Add a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your reactants. |
| Catalyst precipitation | Ensure the copper-stabilizing ligand (e.g., TBTA, THPTA) is used at the correct concentration. |
Quantitative Data Summary
Table 2: Recommended Reaction Parameters for this compound CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to maintain Cu(I) state. A 3- to 10-fold excess is common. |
| Copper Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst. |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent (DMSO, DMF, t-BuOH) | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 45°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Stock Solutions:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Dissolve this compound in a compatible solvent.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a solution of Copper(II) Sulfate (e.g., 50 mM in water).
-
Prepare a solution of a copper ligand like TBTA or THPTA (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add the this compound solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents).
-
-
Degassing:
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation:
-
Initiate the reaction by adding the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the product using a suitable method such as SEC, RP-HPLC, or dialysis.
-
Purification Protocol: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is highly effective for purifying PEGylated products from unreacted starting materials and low-molecular-weight impurities.
-
Column: Choose a column with a pore size appropriate for the expected molecular weight of your product (e.g., Zenix SEC-150, 3 µm, 150 Å).
-
Mobile Phase: An aqueous buffer such as 150 mM phosphate buffer, pH 7.0 is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the crude reaction mixture onto the column.
-
Collect fractions as they elute. The PEGylated product, having a larger hydrodynamic volume, will elute earlier than the smaller, unreacted components.
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified product.
-
Characterization Protocol: Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the identity and purity of the PEGylated product.
-
Instrumentation: ESI-TOF or MALDI-TOF mass spectrometers are commonly used for analyzing PEGylated molecules.
-
Sample Preparation: The sample may need to be desalted prior to analysis.
-
Analysis: The mass spectrum of a successful reaction will show a peak or a distribution of peaks corresponding to the molecular weight of the desired PEGylated product. The characteristic mass difference of the PEG repeating unit (44 Da) can often be observed in the mass distribution of PEGylated species.
Visualizations
Caption: Troubleshooting decision tree for low yield in this compound click chemistry.
Caption: General experimental workflow for this compound click chemistry.
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Preventing side reactions with Azido-PEG6-acid
Welcome to the technical support center for Azido-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a bifunctional linker commonly used in bioconjugation and drug delivery research.[1][2][3][4] Its two primary functional groups, an azide (B81097) and a carboxylic acid, allow for the sequential or orthogonal conjugation of different molecules. The azide group is used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach the linker to alkyne-containing molecules.[1] The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. The PEG6 spacer enhances solubility and reduces steric hindrance.
Q2: How should I store this compound and its activated forms (e.g., NHS ester)?
For long-term stability, store this compound as a solid at -20°C or below, protected from moisture and light. If you prepare a stock solution, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C. Activated forms like Azido-PEG6-NHS ester are highly susceptible to hydrolysis. It is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation. NHS ester solutions should be prepared immediately before use and any unused portion should be discarded.
Q3: My azide group seems to have disappeared during my reaction sequence. What could be the cause?
The most common cause for the loss of the azide group is its unintended reduction to a primary amine. This can be identified by a mass increase of 2 Da in your product. This reduction is frequently caused by:
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Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) will readily reduce azides via the Staudinger reaction.
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Strong Reducing Agents: Be cautious with potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C), as they will also reduce azides.
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Thiols: While less reactive than phosphines, some thiols can slowly reduce azides, especially at elevated temperatures or over extended reaction times.
Q4: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry?
Both CuAAC and SPAAC are methods for reacting an azide with an alkyne to form a stable triazole ring.
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CuAAC requires a copper(I) catalyst to activate a terminal alkyne. It is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells and can cause degradation of biomolecules if not handled properly.
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SPAAC is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain provides the driving force for the reaction. SPAAC is ideal for applications in living systems where copper toxicity is a concern.
Troubleshooting Guides
Issue 1: Low Yield or Failure in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) to Cu(II) | The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state. Oxygen can oxidize Cu(I) to the inactive Cu(II) state. Solution: Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) (1-5 mM final concentration) to regenerate Cu(I). |
| Biomolecule Degradation | The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage proteins and other biomolecules, leading to aggregation or loss of function. Solution: Use a copper-chelating ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) or the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). These ligands stabilize the Cu(I) ion, accelerate the reaction, and protect your biomolecules from oxidative damage. |
| Poor Reagent Quality | Impure or degraded this compound or alkyne partner will lead to low yields. Solution: Verify the purity of your reagents using analytical methods like NMR or mass spectrometry. Store reagents under the recommended conditions. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris) will compete with the intended reaction if you are using an NHS-activated this compound. Solution: Use non-nucleophilic buffers such as PBS or HEPES. The optimal pH for CuAAC is generally between 4 and 12. |
Issue 2: Side Reactions with the Carboxylic Acid or its Activated Form (NHS Ester)
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | N-Hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which renders them non-reactive towards amines. Hydrolysis is more rapid at higher pH. Solution: Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF. Perform the conjugation reaction promptly after adding the NHS ester to your aqueous buffer. Maintain a pH between 7 and 9 for efficient reaction with primary amines. |
| Competition from Amine-Containing Buffers | Buffers like Tris or glycine (B1666218) contain primary amines that will react with the NHS ester, competing with your target molecule. Solution: Exchange your sample into an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, before starting the conjugation. |
| Low Labeling Efficiency | Insufficient molar excess of the NHS ester or low concentration of the target molecule can lead to poor labeling. Solution: Use a molar excess of the Azido-PEG6-NHS ester (e.g., 20-fold for antibodies) to drive the reaction to completion. If your target molecule is dilute, consider increasing its concentration or the molar excess of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Amine Coupling using this compound and EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine-containing molecule.
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Activation:
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Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
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Stir the reaction at room temperature for 1-4 hours to form the Azido-PEG6-NHS ester.
-
-
Conjugation:
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Prepare your amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).
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Add the activated Azido-PEG6-NHS ester solution to the solution of your molecule. The final concentration of the organic solvent should typically be less than 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
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Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or HPLC.
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Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide terminus of your PEGylated molecule.
-
Prepare Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.
-
THPTA ligand: 500 mM in deionized water or DMSO.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your azide-modified molecule and your alkyne-containing molecule in a suitable buffer (e.g., PBS).
-
Add the THPTA ligand solution to the reaction mixture (final concentration ~5 mM).
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Add the CuSO₄ solution (final concentration ~1 mM). Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
-
Incubation:
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the catalyst.
-
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Desired vs. side reaction pathways for this compound.
References
Optimizing catalyst and ligand concentrations for CuAAC with Azido-PEG6-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for the catalyst and ligand in a CuAAC reaction with this compound?
A1: For bioconjugation reactions, a common starting point is a final copper (Cu) concentration of 50 to 100 µM.[1] It is highly recommended to use a copper-chelating ligand, such as THPTA, to stabilize the Cu(I) catalyst and accelerate the reaction.[2] A ligand-to-copper ratio of 5:1 is often employed to protect sensitive biomolecules from oxidative damage.[3][4][5][6]
Q2: Which copper source and ligand are most suitable for aqueous CuAAC reactions?
A2: Copper(II) sulfate (B86663) (CuSO₄) is a convenient and commonly used copper source, as it is used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.[3][4] For aqueous reactions, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[2][6]
Q3: What is the optimal concentration of sodium ascorbate?
A3: Sodium ascorbate is typically used in excess relative to the copper concentration to maintain the copper in its active Cu(I) state.[7] A final concentration of 2.5 mM to 5 mM is generally sufficient for reactions with copper concentrations around 100 µM.[1][4] It is crucial to prepare the sodium ascorbate solution fresh.[2]
Q4: Can I pre-mix the copper and ligand solutions?
A4: Yes, it is recommended to pre-mix the CuSO₄ and ligand solutions before adding them to the reaction mixture.[2] This allows for the formation of the copper-ligand complex, which helps to stabilize the catalyst.
Q5: How can I monitor the progress of my CuAAC reaction?
A5: The reaction progress can be monitored using various analytical techniques. For small molecules, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method. For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to observe the shift in molecular weight of the modified protein.[8] If one of the reactants is fluorescent, fluorescence spectroscopy can be a convenient way to track the reaction.[3][5]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inaccessible azide (B81097) or alkyne groups | For biomolecules, steric hindrance or the collapse of hydrophobic regions can bury the reactive groups.[3][5] Consider performing the reaction in the presence of denaturing agents (e.g., DMSO) or optimizing the linker length to improve accessibility.[3][5] |
| Copper sequestration by the substrate | Biomolecules with copper-chelating functionalities (e.g., histidine tags, thiols) can sequester the copper catalyst.[3][5] To counteract this, you can increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) to occupy the binding sites.[2][3][4] |
| Oxidation of the Cu(I) catalyst | The active Cu(I) catalyst can be readily oxidized to the inactive Cu(II) state. Ensure a sufficient excess of a freshly prepared reducing agent (sodium ascorbate) is used.[7] The use of a stabilizing ligand is also critical.[2] |
| Impure reagents or solvents | The purity of the azide, alkyne, and solvents can significantly affect the reaction outcome.[2] Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials. |
| Incorrect reagent stoichiometry | While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1 to 2-fold) of one of the components (typically the less precious one) can help drive the reaction to completion.[2] |
Problem: Presence of Side Products or Degradation of Biomolecules
| Possible Cause | Suggested Solution |
| Oxidative damage from reactive oxygen species (ROS) | The combination of copper and a reducing agent can generate ROS, which can damage sensitive biomolecules.[1] Using a 5-fold excess of a copper-binding ligand can help protect the biomolecules by acting as a sacrificial reductant.[3][5][6] Adding aminoguanidine (B1677879) to the reaction mixture can also help to intercept byproducts of ascorbate oxidation.[1] |
| Precipitation during the reaction | The formation of insoluble precipitates during the reaction could indicate aggregation of the biomolecule or insolubility of the product. Try adjusting the solvent system, for example, by adding a co-solvent like DMSO. |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation with this compound
This protocol provides a starting point and may require optimization for specific applications.
Materials:
-
This compound
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
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Aminoguanidine stock solution (optional, e.g., 100 mM in water)
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Suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-containing biomolecule and this compound in the reaction buffer. A common starting molar ratio is 1:3 (biomolecule:this compound).[8]
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.[8] Let this mixture stand for a few minutes.
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Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[8]
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If using, add the aminoguanidine solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
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Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
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Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
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Purify the final conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents and byproducts.
Table of Recommended Reagent Concentrations
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Notes |
| Alkyne-Biomolecule | Dependent on substrate | e.g., 25-50 µM | |
| This compound | Dependent on substrate | 1.1 to 3-fold excess over alkyne | |
| CuSO₄ | 20 mM | 50 - 250 µM | [4][8] |
| Ligand (e.g., THPTA) | 50 mM | 250 - 1250 µM (5x Copper conc.) | [2][4] |
| Sodium Ascorbate | 100 mM (prepare fresh) | 2.5 - 5 mM | [1][4] |
| Aminoguanidine (optional) | 100 mM | 5 mM | [4] |
Visual Guides
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Impact of pH and buffer conditions on Azido-PEG6-acid reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH and buffer conditions on reactions involving Azido-PEG6-acid. It is intended for researchers, scientists, and drug development professionals using this versatile linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what reactions are they used for?
This compound is a heterobifunctional linker with two key reactive groups:
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Carboxylic Acid (-COOH): This group is used to form stable amide bonds with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified surfaces. This reaction is typically achieved using carbodiimide (B86325) chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Azide (B81097) (-N₃): This group is used in "click chemistry". It can react with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., BCN, DBCO) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2][3] The azide group is highly selective and stable under most reaction conditions.[4]
EDC/NHS Amine Coupling
Q2: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
The EDC/NHS reaction is a two-step process, and each step has a different optimal pH.
-
Activation Step (Carboxylic Acid to NHS Ester): This step, where EDC and NHS react with the carboxylic acid of this compound to form an amine-reactive NHS ester, is most efficient in a slightly acidic environment, typically pH 4.5-7.2 .[5] For best results, performing this activation at pH 5-6 is recommended.
-
Coupling Step (NHS Ester to Amine): The reaction of the newly formed NHS ester with a primary amine is most efficient at a neutral to slightly basic pH of 7-9 . A common practice is to raise the pH to 7.2-8.0 just before adding the amine-containing molecule. This is because the primary amine needs to be deprotonated to act as a strong nucleophile.
Q3: Why is my EDC/NHS conjugation yield low and how can I troubleshoot it?
Low yield is a common issue that can often be traced back to reaction conditions.
-
Suboptimal pH: Using a single pH for both activation and coupling can be inefficient. A two-step pH process (acidic activation, basic coupling) is often superior.
-
Competing Buffers: Buffers containing primary amines, such as Tris or glycine , will compete with your target molecule for reaction with the NHS-activated PEG, significantly reducing your yield. Always use non-amine buffers like MES for the activation step and PBS or Borate buffer for the coupling step.
-
Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values. This is a competing reaction that converts the activated PEG back to its original carboxylic acid form. It is crucial to use the NHS-activated PEG immediately and avoid long incubation times at high pH before the amine is added.
-
Reagent Instability: EDC and NHS reagents are moisture-sensitive. Always use fresh solutions and store reagents properly in a desiccator. Do not prepare stock solutions of NHS-activated PEG for storage as the NHS-ester moiety readily hydrolyzes.
Q4: Can I perform the EDC/NHS reaction in a single pot?
Yes, a one-pot reaction can be performed, but it is a compromise. A pH of around 6.0 can balance the requirements for both activation and conjugation. However, this may lead to lower efficiency compared to a two-step protocol where the pH is optimized for each step. For sensitive or expensive reagents, the two-step method is highly recommended to maximize yield.
Data Summary: EDC/NHS Reaction Conditions
| Parameter | Activation Step | Coupling Step | Rationale |
| Optimal pH | 5.0 - 6.0 | 7.2 - 8.0 | Acidic pH protonates the carboxyl group for efficient activation. Basic pH deprotonates the primary amine for nucleophilic attack. |
| Recommended Buffers | MES | PBS, Borate Buffer, HEPES | These buffers lack primary amines that would otherwise compete in the reaction. |
| Buffers to Avoid | Tris, Glycine, or any amine-containing buffer | Tris, Glycine, or any amine-containing buffer | Primary amines in the buffer will react with the NHS ester, quenching the reaction. |
Visualization: EDC/NHS Reaction Workflow
Visualization: Impact of pH on EDC/NHS Reactions
Click Chemistry (CuAAC and SPAAC)
Q5: What are the optimal pH and buffer conditions for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
CuAAC reactions generally perform well in aqueous buffers at a neutral to slightly basic pH. A good starting point is a pH between 7.0 and 7.5 . Buffers such as Phosphate-Buffered Saline (PBS) or HEPES are appropriate choices. The reaction requires a source of Copper(I), which is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). While the reaction can proceed without them, specialized ligands can accelerate the process and protect sensitive biomolecules from oxidative damage.
Q6: How do pH and buffer conditions affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A major advantage of SPAAC is its high tolerance to a wide range of reaction conditions. The reaction rate is largely unaffected by buffer identity, ionic strength, and pH. This allows researchers to perform the conjugation in the buffer that is most compatible with their biomolecules. Since SPAAC is catalyst-free, concerns about metal toxicity or catalyst-buffer interactions are eliminated.
Data Summary: Click Chemistry Reaction Conditions
| Reaction Type | Optimal pH | Recommended Buffers | Key Considerations |
| CuAAC | 7.0 - 7.5 | PBS, HEPES | Requires a Cu(I) catalyst, often from CuSO₄ + Sodium Ascorbate. Ligands can improve efficiency. |
| SPAAC | Broadly Tolerant | Buffer most compatible with biomolecules (e.g., PBS) | No catalyst required. Reaction is driven by the ring strain of the cyclooctyne. |
Visualization: General Click Chemistry Workflow (CuAAC)
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.
-
Prepare a 100 mM solution of EDC in anhydrous DMSO or DMF.
-
Prepare a 100 mM solution of Sulfo-NHS in anhydrous DMSO or DMF.
-
Dissolve the this compound in activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Exchange the protein into a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
-
Activation of this compound:
-
To the dissolved this compound, add the EDC solution to a final concentration of 10 mM.
-
Immediately add the Sulfo-NHS solution to a final concentration of 20 mM.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated Azido-PEG6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent and byproducts.
-
Protocol 2: General Procedure for a CuAAC Reaction
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water, and if used, 250 mM ligand (e.g., THPTA) in water.
-
-
Reaction Assembly:
-
In a reaction tube, combine the alkyne-molecule and this compound (a 1.5 to 5-fold molar excess of the PEG-azide is common).
-
Add the ligand solution (if used) to a final concentration of 5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Once complete, the PEGylated product can be purified via chromatography or dialysis.
-
References
- 1. This compound, 361189-66-4 | BroadPharm [broadpharm.com]
- 2. Azido-PEG6-amine, 957486-82-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Azido-PEG6-acid stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Azido-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional, water-soluble linker molecule commonly used in bioconjugation, drug delivery, and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[1][2][3] It features two primary functional groups connected by a flexible polyethylene (B3416737) glycol (PEG) chain:
-
An Azide (B81097) (-N₃) group: This group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] The azide functionality is valued for its high selectivity and stability under many reaction conditions.[6][7]
-
A Carboxylic Acid (-COOH) group: This group can be reacted with primary amines to form a stable amide bond, typically requiring activation with reagents like EDC or HATU.[4][8]
Q2: What are the general stability concerns for an organic azide like this compound?
Organic azides are energetic molecules and must be handled with care.[9][10] Their stability is influenced by several factors:
-
Structure: The stability of organic azides is dependent on their chemical structure, particularly the ratio of carbon to nitrogen atoms.[9][11] Aliphatic azides, like this compound, are generally more stable than aromatic azides or those adjacent to carbonyl groups.[11]
-
External Energy: They can be sensitive to external energy sources and may decompose upon exposure to heat, light, pressure, or shock.[9][12][13]
-
Chemical Environment: Contact with certain chemicals can lead to violent reactions or the formation of hazardous compounds.[13][14]
Q3: How should I properly store solid this compound and its stock solutions?
Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Form: Store solid this compound at -20°C, protected from light and moisture.[4][8][15]
-
Stock Solutions: For long-term stability, prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C or -80°C.[16] Aqueous solutions should be prepared fresh before each experiment to minimize potential degradation.[16]
Q4: What specific factors can cause the degradation of this compound?
Degradation typically involves one of the two functional ends of the molecule.
-
Azide Group Degradation:
-
Reducing Agents: The azide group can be reduced to an amine by common lab reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[16]
-
Strong Acids: Contact with strong acids should be avoided, as it can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[13][14]
-
Heavy Metals: Azides can form highly shock-sensitive and explosive salts with heavy metals such as lead or copper.[13][17] This is a critical consideration for waste disposal, as pouring azide solutions down drains can lead to reactions with lead or copper pipes.[17]
-
Light and Heat: Prolonged exposure to light and heat can lead to the decomposition of the azide group.[12][16]
-
-
Carboxylic Acid Group: The carboxylic acid itself is generally stable. However, issues usually arise from improper reaction conditions (e.g., pH, activator choice) rather than degradation of the group itself.
-
PEG Chain: The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions and across a moderate pH range.[16][18]
Q5: Is this compound considered a hazardous substance?
Yes, due to the azide group. Organic azides are potentially explosive and should be handled with appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.[9][10] Experiments should be conducted in a fume hood, and sources of heat, shock, and friction should be avoided.[12][14] Always consult the Safety Data Sheet (SDS) before use.[15]
Summary Tables
Table 1: Storage and Handling Recommendations for this compound
| Condition | Solid Compound | Stock Solution (in Anhydrous Solvent) | Aqueous Solution |
| Temperature | ≤ -20°C[4][8][15] | -20°C to -80°C[16] | Prepare fresh before use[16] |
| Light | Protect from light[9][13] | Store in amber vials or in the dark[9] | Minimize light exposure |
| Moisture | Store in a dry environment | Use anhydrous solvents (DMSO, DMF)[16] | Use immediately |
| Handling | Use non-metal spatulas[10] | Cap tightly | N/A |
Table 2: Chemical Compatibility and Incompatibility
| Functional Group | Compatible With | Incompatible With / Avoid | Potential Outcome of Incompatibility |
| Azide (-N₃) | Alkynes, DBCO, BCN (for click chemistry)[4] | Strong Acids (e.g., HCl)[13][14], Reducing Agents (DTT, TCEP)[16], Heavy Metals (Cu, Pb, Hg)[13][17], Chlorinated Solvents (DCM, Chloroform)[12], Heat, Light, Shock[9][13] | Formation of toxic/explosive hydrazoic acid; Reduction to amine; Formation of explosive metal azides; Violent decomposition |
| Carboxylic Acid (-COOH) | Primary Amines (with activators like EDC, HATU)[4][8] | Strong bases (may deprotonate but generally stable) | Salt formation |
| PEG Linker | Most aqueous buffers (pH 4-10)[16], Common organic solvents | Strong oxidizing agents | Chain cleavage (under harsh conditions) |
Troubleshooting Guide
Q1: My click chemistry reaction (CuAAC or SPAAC) with this compound is failing or has a low yield. What could be the cause?
A failed click reaction is often due to the degradation of the azide group.
-
Possible Cause 1: Azide Reduction. Did your buffer or sample contain reducing agents like DTT or TCEP? These will reduce the azide to a non-reactive amine.[16]
-
Solution: Ensure all buffers are free from reducing agents. If your protein required stabilization with a reducing agent, it must be removed via dialysis or a desalting column before introducing the this compound.
-
-
Possible Cause 2: Improper Storage. Was the compound stored improperly (e.g., at room temperature, exposed to light)? This can lead to gradual decomposition.[9][13]
-
Solution: Always use a fresh aliquot of the linker from a properly stored stock. Consider purchasing a new batch if the current one is old or has been stored incorrectly.
-
-
Possible Cause 3 (CuAAC only): Reagent Quality. For copper-catalyzed reactions, ensure your copper(I) source is not oxidized to copper(II) and that your reducing agent (e.g., sodium ascorbate) is fresh.
-
Solution: Use freshly prepared solutions for the catalyst system.
-
Q2: My amide coupling reaction using the carboxylic acid end of this compound is inefficient. What should I check?
Inefficient amide coupling is typically related to reaction conditions rather than the degradation of the carboxylic acid itself.
-
Possible Cause 1: Improper pH. Amide coupling using EDC/HATU activators is pH-sensitive. The optimal pH is typically between 4.5 and 7.5.
-
Solution: Verify the pH of your reaction mixture. For EDC/NHS chemistry, a slightly acidic pH (6.0) can be optimal for activating the carboxyl group while ensuring the primary amine is sufficiently nucleophilic.
-
-
Possible Cause 2: Inactive Reagents. The activating agents (EDC, HATU) are moisture-sensitive and can lose activity over time.
-
Solution: Use fresh or properly stored activators. Purchase new reagents if their efficacy is in doubt.
-
-
Possible Cause 3: Buffer Interference. Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate, acetate) can compete in the reaction.
-
Solution: Use non-nucleophilic buffers such as HEPES or PBS for the conjugation step.[16]
-
Q3: I see unexpected peaks in my LC-MS/NMR analysis after my reaction. Could this be from linker degradation?
Yes, unexpected species can arise from the degradation of the linker or side reactions.
-
Possible Degradation Product 1: Aminated Linker. If your azide group was reduced, you would expect to see a mass corresponding to the aminated version of your linker (this compound, MW = 379.41; Amino-PEG6-acid, MW ≈ 353.41).
-
Troubleshooting Step: Analyze a sample of your this compound stock solution by LC-MS to check its purity before starting the reaction.
-
-
Possible Side Product 2: Hydrolyzed Activated Ester. If you are performing an amide coupling via an NHS-ester intermediate, this intermediate can hydrolyze back to the carboxylic acid in aqueous buffers.
-
Troubleshooting Step: Minimize the time the linker spends in aqueous buffer after activation and before the addition of the amine-containing molecule.
-
Q4: How can I test the integrity of my this compound before a critical experiment?
Before committing valuable materials, you can perform a quality control check.
-
Method 1: Analytical Characterization. Use LC-MS to verify the mass of the compound (MW = 379.41 g/mol ).[8][19] A pure sample should show a predominant peak corresponding to this mass. NMR spectroscopy can also confirm the structure.[4]
-
Method 2: Small-Scale Test Reaction. Perform a small-scale click reaction with a simple alkyne-containing fluorescent dye or a test peptide. Successful conjugation, confirmed by LC-MS or fluorescence, indicates that the azide group is intact and reactive.
Diagrams and Workflows
Caption: Troubleshooting workflow for low-yield click chemistry reactions.
Caption: Factors leading to the degradation or inactivation of functional groups.
Caption: Simple workflow to verify linker integrity using LC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 361189-66-4 | BroadPharm [broadpharm.com]
- 5. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 12. ucd.ie [ucd.ie]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.unm.edu [chemistry.unm.edu]
- 18. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 19. precisepeg.com [precisepeg.com]
Technical Support Center: Post-Conjugation Purification of Azido-PEG6-acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Azido-PEG6-acid following bioconjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual this compound can lead to several complications in downstream applications. It can compete with the conjugated molecule in subsequent reactions, interfere with analytical techniques, and potentially cause inaccurate characterization of your final product. For therapeutic applications, incomplete removal of unreacted reagents is a significant safety concern.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common methods for removing small, hydrophilic linkers like this compound from a larger biomolecule conjugate are based on differences in size and physicochemical properties. These include Size Exclusion Chromatography (SEC), Dialysis/Ultrafiltration, and Reverse Phase Chromatography (RPC).[1]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The decision tree and comparison table below can help guide your selection.
Q4: I've purified my conjugate, but I still see some unreacted this compound. What should I do?
A4: This indicates that the initial purification step may not have been sufficient. You can try repeating the purification process, optimizing the parameters of your current method (e.g., longer dialysis time, using a longer SEC column), or employing a secondary purification method with a different separation principle (e.g., following up SEC with RPC).
Q5: Can I use the same purification method for different biomolecules conjugated with this compound?
A5: While the general principles remain the same, the specific protocol may need to be optimized for each unique biomolecule. Factors such as the isoelectric point, hydrophobicity, and stability of your protein, antibody, or peptide will influence the ideal purification conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Conjugate After Purification | Non-specific binding to the purification matrix: The conjugate may be adsorbing to the SEC column or dialysis membrane. | - For SEC, consider using a column with a different stationary phase or adding modifiers to the mobile phase to reduce non-specific interactions. - For dialysis, select a membrane material known for low protein binding (e.g., regenerated cellulose). |
| Precipitation of the conjugate: Buffer conditions may not be optimal, leading to aggregation. | - Ensure the purification buffer is compatible with your conjugate's stability profile (pH, ionic strength). - Perform purification at a lower temperature (e.g., 4°C) to minimize aggregation. | |
| Co-elution of Conjugate and Excess this compound | Inadequate resolution of the purification method: The chosen method may not be capable of separating molecules of similar properties effectively. | - For SEC, use a column with a smaller pore size or a longer column to enhance resolution. - For RPC, optimize the gradient elution to achieve better separation between the hydrophilic linker and the more hydrophobic conjugate. |
| Conjugate Appears Unstable After Purification | Harsh purification conditions: The pH, solvent, or pressure used during purification may be denaturing the biomolecule. | - Screen different buffer conditions to find the optimal pH and ionic strength for your conjugate's stability. - If using RPC, minimize the exposure time to organic solvents and consider using a less hydrophobic stationary phase. |
Method Selection and Comparison
The following diagram provides a logical workflow for selecting the most appropriate purification method.
Caption: A decision tree to guide the selection of a suitable purification method.
The table below provides a summary of the most common purification techniques for removing excess this compound.
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | - High resolution for molecules with significant size differences. - Relatively fast. | - Can lead to sample dilution. - Potential for non-specific adsorption to the column matrix. | >95% |
| Dialysis / Ultrafiltration | Separation based on a semi-permeable membrane with a specific molecular weight cutoff (MWCO). | - Simple and requires minimal specialized equipment. - Can handle large sample volumes. | - Time-consuming (can take several hours to overnight). - Potential for sample loss due to non-specific binding to the membrane. | 90-95% |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity. | - High resolution, capable of separating molecules with subtle differences in polarity. | - Requires the use of organic solvents, which may not be suitable for all biomolecules. - Can be more complex to develop a method. | >98% |
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule conjugate.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenched conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC system and column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated column. To ensure optimal resolution, the injection volume should not exceed 2-5% of the total column volume.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase buffer at a constant flow rate.
-
The larger conjugate will elute first, followed by the smaller, unreacted this compound.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and/or a wavelength specific to your conjugated molecule.
-
-
Analysis:
-
Pool the fractions containing the purified conjugate and confirm purity using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
-
Caption: Experimental workflow for SEC purification.
Protocol 2: Dialysis
This protocol is a simple and effective method for removing small molecules from a solution of larger molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Large beaker or container
Procedure:
-
Prepare Dialysis Membrane:
-
If using dialysis tubing, cut it to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and rinsing). Dialysis cassettes are typically ready to use.
-
-
Load Sample:
-
Load the quenched reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.
-
-
Dialysis:
-
Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of dialysis buffer.
-
Place the beaker on a stir plate and add a stir bar to the buffer to ensure constant mixing.
-
Perform the dialysis at 4°C for 4-6 hours.
-
-
Buffer Exchange:
-
For efficient removal of the unreacted linker, change the dialysis buffer at least three times. The final dialysis can be performed overnight.
-
-
Sample Recovery:
-
Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
-
Protocol 3: Reverse Phase Chromatography (RPC)
This protocol is suitable for purifying conjugates where there is a significant difference in hydrophobicity between the conjugate and the unreacted this compound.
Materials:
-
Reverse phase HPLC column (e.g., C18)
-
HPLC system
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Quenched conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HPLC system and C18 column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter.
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated column.
-
-
Gradient Elution:
-
Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The unreacted, more hydrophilic this compound will elute earlier in the gradient, while the more hydrophobic conjugate will elute later.
-
Monitor the elution profile using UV absorbance at 220 nm and/or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the conjugate peak.
-
Analyze the purity of the collected fractions.
-
-
Solvent Removal:
-
Remove the acetonitrile and TFA from the purified conjugate fractions, typically by lyophilization or buffer exchange.
-
References
Addressing solubility challenges of Azido-PEG6-acid conjugates
Welcome to the technical support center for Azido-PEG6-acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in their experiments, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG component enhances the molecule's hydrophilicity, making it soluble in aqueous solutions.[3] Its primary applications are in bioconjugation and chemical biology. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for attaching to alkyne-containing molecules.[1] The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2]
Q2: In which solvents is this compound soluble?
This compound is generally described as being soluble in water and a variety of common organic solvents. For practical laboratory use, it is often recommended to prepare stock solutions in polar aprotic solvents.
Solubility of this compound and Related Compounds
| Solvent | Solubility | Recommendations and Remarks |
| Water / Aqueous Buffers | Soluble | The PEG spacer imparts hydrophilicity. However, solubility can be pH-dependent due to the carboxylic acid group. At pH values below the pKa of the carboxylic acid, the compound will be less soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Another recommended solvent for creating stock solutions. |
| Dichloromethane (DCM) | Soluble | Useful for reactions in organic media. |
Q3: How does pH affect the solubility of this compound?
The solubility of this compound in aqueous solutions is significantly influenced by pH due to the presence of the terminal carboxylic acid group.
-
At pH values above its pKa (typically around 4.5 for similar small molecule carboxylic acids), the carboxylic acid group is deprotonated to a carboxylate (-COO⁻). This ionic form is more polar and thus more soluble in water.
-
At pH values below its pKa, the carboxylic acid is in its neutral, protonated form (-COOH). This form is less polar and has lower solubility in water, which can lead to precipitation, especially at higher concentrations.
Therefore, when working with aqueous buffers, it is crucial to maintain a pH that ensures the solubility of the this compound, particularly if the subsequent reaction conditions require a lower pH. For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, proper storage is essential.
-
Solid Form: Store at -20°C, protected from light and moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Stock Solutions: If you prepare stock solutions in anhydrous organic solvents like DMSO or DMF, store them at -20°C or -80°C. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
Possible Causes:
-
pH of the Buffer: The pH of your buffer may be below the pKa of the carboxylic acid, causing the compound to be in its less soluble protonated form.
-
High Concentration: You may be trying to dissolve the compound at a concentration above its solubility limit at that specific pH and temperature.
-
Ionic Strength of the Buffer: High salt concentrations can sometimes lead to "salting out" of PEGylated compounds, reducing their solubility.
Troubleshooting Steps:
-
Adjust Buffer pH: Increase the pH of the buffer to a value above 5. A pH of 7.0-8.5 is generally recommended for subsequent reactions with amines and will also ensure the carboxylic acid is in its soluble carboxylate form.
-
Prepare a Stock Solution: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add the stock solution dropwise to your aqueous buffer with gentle stirring. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid affecting the stability of biomolecules in your reaction.
-
Gentle Warming: Briefly and gently warm the solution to aid dissolution, but be cautious as prolonged heating can degrade the molecule.
-
Lower the Ionic Strength: If possible, try reducing the salt concentration of your buffer.
Issue 2: Low Yield in EDC/NHS Coupling Reaction with an Amine-Containing Molecule
Possible Causes:
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.
-
Inappropriate pH: The two steps of the EDC/NHS reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).
-
Competing Nucleophiles: If your buffer contains primary amines (e.g., Tris) or other nucleophiles, they will compete with your target molecule for reaction with the activated this compound.
-
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, a side reaction that competes with the desired reaction with the amine. The rate of hydrolysis increases with higher pH.
Troubleshooting Steps:
-
Use Fresh Reagents: Always use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent moisture contamination.
-
Optimize Reaction pH (Two-Step Protocol):
-
Activation Step: Dissolve the this compound in a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6. Add EDC and NHS and incubate for 15-30 minutes at room temperature.
-
Coupling Step: Immediately after activation, either add your amine-containing molecule to the reaction mixture and adjust the pH to 7.2-7.5, or purify the activated this compound (e.g., by removing excess EDC and NHS) and then add it to your amine-containing molecule in a suitable buffer like PBS at pH 7.2-7.5.
-
-
Use Appropriate Buffers: Use buffers that do not contain primary amines or carboxylates. Recommended buffers include MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.
-
Increase Reactant Concentrations: If possible, increase the concentration of your reactants to favor the bimolecular reaction over the competing hydrolysis reaction.
Issue 3: Aggregation of the Final Conjugate
Possible Causes:
-
Hydrophobicity of the Conjugated Molecule: If you are conjugating this compound to a hydrophobic molecule, the resulting conjugate may have poor aqueous solubility, leading to aggregation.
-
High Concentration of the Conjugate: Even with the hydrophilic PEG linker, the final conjugate may have a limited solubility that is exceeded.
-
Intermolecular Interactions: The conjugated molecules may have a tendency to self-associate.
Troubleshooting Steps:
-
Incorporate Solubility-Enhancing Excipients: Add stabilizing excipients to your final buffer. These can include:
-
Sugars: Sucrose or trehalose (B1683222) (5-10% w/v) can act as protein stabilizers.
-
Amino Acids: Arginine (50-100 mM) can suppress non-specific protein-protein interactions.
-
Non-ionic Surfactants: A low concentration of Polysorbate 20 or Polysorbate 80 (0.01-0.05% v/v) can help prevent aggregation.
-
-
Optimize pH and Ionic Strength: Empirically test different pH values and salt concentrations for your final buffer to find conditions that maximize the solubility of your conjugate.
-
Consider a Longer PEG Linker: If aggregation is a persistent issue, using a linker with a longer PEG chain (e.g., Azido-PEG12-acid or Azido-PEG24-acid) can further increase the hydrophilicity and steric hindrance, which can help prevent aggregation.
Issue 4: Side Reactions Involving the Azide Group
Possible Causes:
-
Reduction of the Azide: The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or phosphines.
-
Issues with Click Chemistry: Low yields in CuAAC reactions are often due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.
Troubleshooting Steps:
-
Avoid Incompatible Reducing Agents: If your experimental workflow requires the use of reducing agents, be aware of their potential to reduce the azide group. If possible, choose reaction conditions that do not require these reagents or perform the azide-dependent reaction step before introducing the reducing agent.
-
Optimize CuAAC Reaction Conditions:
-
Degas Solvents: Thoroughly degas all solvents and solutions to remove dissolved oxygen.
-
Use a Reducing Agent for Copper: Include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to keep the copper in its +1 oxidation state.
-
Use a Copper Ligand: Employ a copper-chelating ligand, such as THPTA, which stabilizes the Cu(I) catalyst and improves reaction efficiency.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Equilibrate the Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 100 mg/mL or a specific molarity).
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. To minimize exposure to air and moisture, consider using a syringe to withdraw the solution through a septum.
Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
Materials:
-
This compound
-
Amine-containing molecule (e.g., a protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reactants:
-
Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Prepare your amine-containing molecule in the Coupling Buffer. If it is in a buffer containing primary amines, exchange it into the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water immediately before use.
-
-
Activation of this compound:
-
In a microfuge tube, dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS (e.g., 2-5 equivalents of each relative to the this compound).
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling to the Amine:
-
Immediately add the activated this compound solution to the solution of your amine-containing molecule. A 10-20 fold molar excess of the PEG linker over the protein is a common starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: A general experimental workflow for the two-step EDC/NHS coupling of this compound to an amine-containing molecule.
Caption: A troubleshooting flowchart for addressing solubility issues with this compound in aqueous solutions.
References
Minimizing aggregation of proteins during labeling with Azido-PEG6-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during labeling with Azido-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when labeling with this compound NHS ester?
Protein aggregation during labeling with this compound NHS ester can be triggered by several factors:
-
Suboptimal pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, making them more prone to aggregation.[1][2] The optimal pH for NHS ester labeling is typically between 8.3 and 8.5 to ensure the primary amine groups on the protein are deprotonated and reactive.[3][4][5][6]
-
Inappropriate Buffer Composition: The type and concentration of buffer salts can influence protein stability.[1][7] Buffers containing primary amines, such as Tris, should be avoided as they compete with the protein for reaction with the NHS ester.[3][8][9]
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation.[2][10]
-
Hydrophobicity of the Label: Although PEG is hydrophilic, the overall hydrophobicity of the protein surface can be altered by the labeling process, potentially leading to aggregation.[10]
-
Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues, altering the protein's physicochemical properties and increasing its tendency to aggregate.[1][10]
-
Reaction Temperature: Elevated temperatures can sometimes promote protein unfolding, exposing hydrophobic patches and leading to aggregation.[1]
Q2: How can I detect protein aggregation in my sample?
Protein aggregation can range from visible precipitation to the formation of soluble aggregates.[1] Common detection methods include:
-
Visual Inspection: Obvious signs of aggregation include cloudiness, turbidity, or the formation of a visible precipitate.[1]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting soluble aggregates by measuring the size distribution of particles in the solution.[1][10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to identify and quantify soluble aggregates, which will elute earlier than the monomeric protein.[10][][12][13]
Q3: What is the optimal pH for labeling with this compound NHS ester?
The optimal pH for labeling primary amines with NHS esters is in the range of 8.3 to 8.5.[3][4][5][6] At this pH, the primary amino groups (like the ε-amino group of lysine) are deprotonated and thus more nucleophilic and reactive with the NHS ester.[3][6] A significantly lower pH can lead to the protonation of the amines, reducing their reactivity, while a much higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[3][6]
Q4: Which buffers are recommended for the labeling reaction?
It is crucial to use non-amine-containing buffers to prevent them from competing with the protein for the labeling reagent.[6][9] Recommended buffers include:
-
0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[3][4][6]
-
50 mM Sodium Borate (pH 8.5)[6]
Q5: Can I use Tris buffer for the labeling reaction?
No, it is generally not recommended to use buffers containing primary amines, such as Tris, as they will react with the NHS ester and compete with the protein labeling reaction.[3][8][9] However, Tris buffer can be used to quench the reaction by consuming any unreacted NHS ester after the desired incubation time.[1][6][14]
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Verify the pH of your reaction buffer is between 8.3 and 8.5. Adjust if necessary. | Proteins are often least soluble at their isoelectric point (pI). Maintaining a pH away from the pI increases the net charge and repulsive electrostatic interactions, preventing aggregation.[2][15] |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is recommended.[10] | Lowering the concentration reduces the frequency of intermolecular interactions that can lead to aggregation.[2] |
| Inappropriate Buffer | Ensure you are using an amine-free buffer such as phosphate or bicarbonate.[3][6] | Amine-containing buffers like Tris will compete with the protein for the NHS ester.[8] |
| High Molar Excess of Label | Reduce the molar ratio of this compound NHS ester to the protein. | Over-labeling can significantly alter the surface properties of the protein, leading to instability and aggregation.[1][10] |
| Elevated Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.[10] | Lower temperatures can slow down the process of protein unfolding and aggregation.[16] |
| Insufficient Ionic Strength | Increase the salt concentration (e.g., add 150 mM NaCl) to the buffer.[10][15] | Salt can help to screen electrostatic interactions that may contribute to aggregation for some proteins.[15] |
| Protein Instability | Add stabilizing excipients to the labeling buffer. (See Table 1) | Additives can help to maintain the native conformation of the protein and prevent aggregation.[2][10] |
Issue 2: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.
This suggests that while the protein is not grossly precipitating, the labeling conditions are still suboptimal and are inducing the formation of smaller, soluble aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state. | Even in the absence of visible precipitation, the buffer may not be optimal for maintaining protein stability.[10] |
| Over-labeling | Further optimize the stoichiometry by performing a titration of the this compound NHS ester to find the highest ratio that does not induce aggregation. | A lower degree of labeling may be necessary to preserve the stability of your specific protein.[10] |
| Slow Aggregate Formation | Immediately purify the labeled protein conjugate after the reaction using a method like Size Exclusion Chromatography (SEC).[10] | Prompt purification can remove any small aggregates that have formed and transfer the labeled protein into a stable storage buffer.[][13] |
| Hydrophobic Interactions | Consider adding a low concentration of a non-denaturing detergent or other additives that can help to shield hydrophobic patches. (See Table 1) | These agents can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions.[2][15] |
Experimental Protocols
General Protocol for Labeling Proteins with this compound NHS Ester
This protocol provides a general starting point. Optimization will likely be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[14]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[6][14]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[14]
-
Purification column (e.g., gel filtration/desalting column)[14]
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[6]
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[14] A lower concentration (1-2 mg/mL) is recommended to start, to minimize aggregation.[10]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the this compound NHS ester in anhydrous DMSO or DMF.[14] The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.[9][14]
-
-
Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution. A starting point of a 10-20 fold molar excess of the NHS ester can be used.[9]
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight.[14] Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling.
-
Store the labeled protein under conditions optimal for the unlabeled protein, often at -80°C with a cryoprotectant.[2]
-
Table 1: Stabilizing Additives for Labeling and Storage Buffers
| Additive | Typical Concentration | Mechanism of Action | Notes |
| Glycerol, Sucrose | 5-20% (v/v) | Osmolytes that stabilize the native protein structure.[2] | Can increase viscosity. |
| Arginine/Glutamate | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic regions.[2] | Can interfere with some downstream applications. |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevent oxidation of cysteine residues and formation of non-native disulfide bonds.[2][17] | TCEP is more stable than DTT.[15] |
| Non-denaturing Detergents (Tween 20, CHAPS) | 0.01-0.1% (v/v) | Solubilize protein aggregates by interacting with hydrophobic patches.[2][15] | Use with caution as they can sometimes denature proteins. |
| Salts (e.g., NaCl, KCl) | 50-500 mM | Screen electrostatic interactions and can stabilize protein structure.[15] | Optimal concentration is protein-dependent. |
Visualizations
Caption: A general experimental workflow for labeling proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 17. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Purification of Azido-PEG6-acid Labeled Molecules
Welcome to the technical support center for the purification of molecules labeled with Azido-PEG6-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture after labeling with this compound?
After a labeling reaction with this compound, the mixture typically contains a heterogeneous population of molecules.[] Common impurities include:
-
Unreacted this compound: Excess labeling reagent that did not conjugate to the target molecule.
-
Unreacted Target Molecule: The native protein, peptide, or other molecule that did not get labeled.[]
-
Multi-PEGylated Species: Target molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated products).[][2]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[]
-
Hydrolysis Products: Byproducts from the breakdown of the labeling reagent.[]
-
Aggregates: High molecular weight species formed during the reaction or purification process.[3]
Q2: Which purification techniques are most effective for separating my this compound labeled molecule from impurities?
The choice of purification method depends on the specific properties of your target molecule and the nature of the impurities. The most common and effective techniques are chromatography-based.[][4][5] These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[][6][7] It is very effective for removing unreacted, small PEG linkers and separating the larger PEGylated conjugate from the smaller, unreacted protein.[][7][8]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[][2] The addition of the this compound linker, which contains a terminal carboxylic acid, will alter the overall charge of the target molecule, which can be exploited for separation.[][7] IEX is particularly useful for separating PEGylated species from the native protein and can sometimes separate species with different degrees of PEGylation.[][2][7]
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.[][4][9] PEGylation can alter the hydrophobicity of a molecule, allowing for separation from the unlabeled species.[4] RPC can also be effective in separating positional isomers.[][7]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RPC that also separates based on hydrophobicity.[]
Non-chromatographic techniques such as ultrafiltration/diafiltration and dialysis can also be used, primarily for removing small molecule impurities like unreacted PEG linkers.[][3][7]
Q3: How does the terminal carboxylic acid on the this compound linker affect my purification strategy?
The terminal carboxylic acid provides a negative charge at neutral or basic pH. This charge can be effectively used in anion exchange chromatography (AEX) . The PEGylated molecule will have a more negative charge than the un-PEGylated precursor (assuming the precursor is not already highly anionic), allowing for their separation. This feature provides a valuable orthogonal purification method to size-based separations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified PEGylated product. | Inefficient labeling reaction. | Optimize the reaction conditions (e.g., stoichiometry of reagents, reaction time, temperature, pH). |
| Product loss during purification steps. | - For SEC, ensure the chosen column has the appropriate molecular weight range. - For IEX, optimize the salt gradient for elution to ensure sharp peaks and good recovery.[10] - For RPC, be aware that harsh organic solvents can sometimes lead to precipitation.[9] - Minimize the number of purification steps. | |
| Aggregation of the PEGylated molecule. | - Perform purification at a lower temperature (e.g., 4°C).[3] - Screen different buffer conditions (pH, ionic strength) for optimal stability.[3] - In SEC, reduce the flow rate to minimize pressure.[3] | |
| Co-elution of the desired product with impurities. | Similar physicochemical properties of the product and impurity. | - Employ an orthogonal purification technique. For example, if SEC fails to separate species of similar size, try IEX to separate based on charge differences. - Optimize the separation method. For SEC, use a longer column or a resin with a shallower separation range. For IEX and RPC, adjust the gradient slope for better resolution. |
| Broad peaks during chromatography. | Heterogeneity of the PEGylated sample. | The polydispersity of the PEG chain itself can lead to peak broadening in RPC.[11] This is an inherent property of the sample. |
| Poor column performance. | - Ensure the column is properly packed and equilibrated. - Clean the column according to the manufacturer's instructions. | |
| Sample overloading. | Reduce the amount of sample loaded onto the column. | |
| Unreacted PEG linker remains in the final product. | Inefficient removal by the chosen purification method. | - SEC is generally very effective at removing small, unreacted PEG linkers.[][8] Ensure the pore size of the resin is appropriate. - Diafiltration with a suitable molecular weight cutoff (MWCO) membrane can also be effective.[] |
| Presence of multiple PEGylated species in the final product. | Incomplete separation of mono-, di-, and multi-PEGylated forms. | - IEX can often separate species with low degrees of PEGylation.[2][7] - High-resolution analytical SEC may be able to resolve different species.[2] - Preparative separation of species with high degrees of PEGylation can be challenging.[7] |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for purifying a PEGylated protein from unreacted protein and unreacted this compound.
1. System Preparation:
- Equilibrate the SEC system, including the column, with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.[3] This typically requires flushing with at least two column volumes of buffer.[3]
2. Sample Preparation:
- If the labeling reaction contains quenching reagents, ensure they are compatible with the SEC column and detector.
- Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[3]
3. Sample Injection:
- Inject the filtered sample onto the equilibrated SEC column. To maintain high resolution, the injection volume should ideally not exceed 2-5% of the total column volume.[3]
4. Elution and Fraction Collection:
- Elute the sample with the mobile phase at a constant flow rate recommended for the column.
- The larger PEGylated protein will elute first, followed by the smaller, un-PEGylated protein, and finally the small, unreacted this compound.[3][8]
- Monitor the elution profile using UV absorbance at 280 nm (for proteins).[3]
- Collect fractions throughout the elution process.[3]
5. Analysis of Fractions:
- Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the pure PEGylated product.[3]
6. Pooling and Concentration:
- Pool the fractions containing the desired pure product.
- If necessary, concentrate the pooled sample using a method such as ultrafiltration.[3]
Protocol 2: Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the analytical or small-scale preparative separation of PEGylated molecules.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 90% acetonitrile (B52724) with 0.085% TFA in water.[9]
2. System and Column Equilibration:
- Equilibrate the RP-HPLC system with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved. A C4 or C18 column is often used for PEGylated proteins.[4][9]
- Maintain the column at a constant temperature, for example, 45°C or higher, which can improve peak shape and recovery.[4][9]
3. Sample Preparation:
- Dilute the sample in the initial mobile phase composition.
- Filter the sample through a 0.22 µm syringe filter.
4. Injection and Elution:
- Inject the prepared sample.
- Apply a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 65% B over 25 minutes.[9]
- Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm for peptides and proteins).[9]
5. Post-Run Column Wash:
- After each run, wash the column with a high concentration of Mobile Phase B (e.g., 90%) to remove any strongly retained components, followed by re-equilibration at the initial conditions.[9]
Visualized Workflows
Caption: General purification workflow for this compound labeled molecules.
Caption: Troubleshooting logic for selecting an orthogonal purification method.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Membrane-Based Hybrid Method for Purifying PEGylated Proteins [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Successful Conjugation of Azido-PEG6-acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. This guide provides an objective comparison of analytical techniques to confirm the successful conjugation of Azido-PEG6-acid, a hydrophilic linker commonly used in bioconjugation and the development of PROTACs.[1][2] We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation method.
The azide (B81097) moiety of this compound allows for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1] The terminal carboxylic acid can be conjugated to primary amines using standard activators like EDC or HATU to form a stable amide bond.[2] Confirmation of these conjugation events is a critical step in any workflow.
Key Confirmation Techniques
Several analytical techniques can be employed to verify the successful conjugation of this compound. The choice of method depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation. The primary methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance metrics of the most common techniques used to validate the conjugation of this compound.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass measurement, determination of conjugation efficiency and site.[3] | Separation based on size or hydrophobicity, quantification of conjugated vs. unconjugated species. | Qualitative assessment of molecular weight increase. |
| Resolution | High to very high | Medium to high | Low to medium |
| Throughput | Low to medium | High | High |
| Sample Requirement | Low (µg to ng) | Low (µg) | Low (µg) |
| Cost | High | Medium | Low |
| Key Advantage | Unambiguous confirmation of covalent modification and determination of the degree of labeling. | Robust and quantitative method for assessing purity and reaction completion. | Simple, rapid, and widely accessible for a quick qualitative check. |
| Key Limitation | Can be complex to interpret for heterogeneous mixtures. | Retention time shifts can be subtle and require careful optimization. | Provides only an estimation of molecular weight and is not quantitative. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducible and reliable results.
Protocol 1: Mass Spectrometry (MALDI-TOF) Analysis
Mass spectrometry provides the most definitive evidence of successful conjugation by detecting the mass shift corresponding to the addition of the this compound linker and the conjugated molecule.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the unconjugated starting material and the purified conjugate in a suitable buffer (e.g., PBS).
-
Mix 1 µL of the sample solution with 1 µL of a matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Acquire spectra over a mass range that encompasses the expected molecular weights of both the unconjugated and conjugated species.
Data Analysis:
-
Compare the mass spectra of the unconjugated and conjugated samples.
-
A successful conjugation is confirmed by the appearance of a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) corresponding to the mass of the starting molecule plus the mass of the this compound and any other modifications.
Protocol 2: High-Performance Liquid Chromatography (SEC-HPLC) Analysis
Size-exclusion chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. Conjugation of this compound to a larger molecule will increase its size, leading to an earlier elution time.
System Preparation:
-
Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a flow rate of 0.5-1.0 mL/min.
-
Ensure the system is stable with a flat baseline.
Sample Analysis:
-
Inject a known concentration of the unconjugated starting material to establish its retention time.
-
Inject the same concentration of the purified conjugate solution.
Data Analysis:
-
Compare the chromatograms of the unconjugated and conjugated samples.
-
Successful conjugation is indicated by a new peak that elutes earlier than the peak corresponding to the unconjugated molecule. The peak area can be used to estimate the purity of the conjugate.
Protocol 3: SDS-PAGE Analysis
SDS-PAGE is a straightforward method to visualize the increase in molecular weight of a protein or other large biomolecule after conjugation.
Sample Preparation:
-
Mix the unconjugated and conjugated samples with an appropriate loading buffer containing SDS and a reducing agent (if necessary).
-
Heat the samples at 95°C for 5 minutes.
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel with an appropriate percentage to resolve the expected molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel to visualize the protein bands.
Data Analysis:
-
Compare the bands of the unconjugated and conjugated samples.
-
A successful conjugation will result in a band shift upwards on the gel, corresponding to the increased molecular weight of the conjugated product.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for confirming the conjugation of this compound.
Caption: General workflow for conjugation and subsequent confirmation.
Caption: Workflow for Mass Spectrometry (MALDI-TOF) analysis.
Caption: Workflow for High-Performance Liquid Chromatography (SEC-HPLC) analysis.
Alternative Confirmation Methods
While MS, HPLC, and SDS-PAGE are the most common techniques, other methods can provide valuable information:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, a change in the UV-Vis spectrum can indicate successful conjugation. For instance, DBCO reagents have a characteristic absorbance around 310 nm which disappears upon reaction with an azide.
-
Enzyme-Linked Immunosorbent Assay (ELISA): If the conjugation involves an antibody, ELISA can be used to confirm that the antibody retains its binding activity after conjugation.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) can be monitored to follow the reaction kinetics.
By selecting the appropriate combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their downstream applications.
References
Characterizing Azido-PEG6-acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with bioconjugation and PEGylation, the precise characterization of linker molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for Azido-PEG6-acid, a heterobifunctional linker widely used in "click chemistry" and other bioconjugation strategies. We will delve into the performance of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.
This compound is a valuable tool in drug delivery and development, featuring a terminal azide (B81097) group for reaction with alkynes, and a carboxylic acid for conjugation to amine-containing molecules. Verifying the purity, identity, and integrity of this linker is crucial for the synthesis of well-defined bioconjugates. The primary analytical techniques for its characterization include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound depends on the specific information required, such as quantitative purity, structural confirmation, or functional group identification.
| Technique | Information Provided | Strengths | Weaknesses | Typical Application |
| HPLC-MS | Purity, molecular weight confirmation, identification of impurities and byproducts.[1][2][3] | High sensitivity and selectivity, provides both separation and mass information, suitable for quantitative analysis.[1][4] | Can be destructive to the sample, complex instrumentation. | Purity assessment of final product and reaction monitoring. |
| NMR Spectroscopy | Detailed structural elucidation, confirmation of functional groups, quantification of PEG chain length and end-group functionalization. | Non-destructive, provides unambiguous structural information, can be quantitative. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. | Structural verification and determination of functionalization efficiency. |
| FTIR Spectroscopy | Identification of characteristic functional groups (azide, carboxylic acid, PEG backbone). | Fast, non-destructive, relatively inexpensive, provides a unique fingerprint of the molecule. | Provides limited structural information, not ideal for quantification without calibration. | Rapid confirmation of the presence of key functional groups. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for assessing the purity and confirming the molecular weight of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Dissolve this compound in the sample diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
Data Analysis:
-
The purity of the sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram.
-
The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound (expected m/z ≈ 380.2).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of the azide and carboxylic acid functionalities, as well as the PEG chain.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6)
-
Internal Standard (e.g., Tetramethylsilane (TMS))
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical chemical shifts (δ) for this compound in CDCl3 are:
-
~3.7 ppm (s, 24H, -O-CH₂-CH₂-O-)
-
~3.4 ppm (t, 2H, -CH₂-N₃)
-
~2.6 ppm (t, 2H, -CH₂-COOH)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon-13 NMR spectrum.
-
Typical chemical shifts (δ) for this compound in CDCl3 are:
-
~70 ppm (-O-CH₂-CH₂-O-)
-
~50 ppm (-CH₂-N₃)
-
~35 ppm (-CH₂-COOH)
-
~175 ppm (-COOH)
-
-
Data Analysis:
-
Integration of the proton signals can be used to confirm the ratio of protons in different parts of the molecule, verifying the PEG chain length.
-
The chemical shifts in both ¹H and ¹³C NMR spectra confirm the presence of the azide and carboxylic acid functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of the key functional groups in this compound.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or for use with KBr pellets.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹.
-
Carboxylic Acid (C=O) stretch: A strong peak around 1730 cm⁻¹.
-
Carboxylic Acid (O-H) stretch: A broad band in the region of 3300-2500 cm⁻¹.
-
PEG (C-O-C) stretch: A strong, broad peak around 1100 cm⁻¹.
-
Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the workflows for each technique.
Caption: Workflow for HPLC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Alternatives to this compound
While this compound is a versatile linker, several alternatives exist for bioconjugation, each with its own set of analytical considerations.
| Alternative Linker | Reactive Groups | Conjugation Chemistry | Key Characterization Considerations |
| Alkyne-PEG-NHS ester | Terminal Alkyne, NHS ester | "Click Chemistry" (with azides), Amine acylation | Confirmation of both alkyne (via IR or Raman) and NHS ester (hydrolysis monitoring by HPLC) functionalities. |
| Maleimide-PEG-COOH | Maleimide (B117702), Carboxylic Acid | Thiol-maleimide addition, Amine coupling | Stability of the maleimide group (can be assessed by NMR or HPLC), confirmation of the carboxyl group. |
| DBCO-PEG-NHS ester | Dibenzocyclooctyne, NHS ester | Strain-promoted alkyne-azide cycloaddition (SPAAC), Amine acylation | Purity assessment is critical as DBCO reagents can be complex to synthesize. HPLC-MS is essential. |
The characterization of these alternatives follows similar principles to those outlined for this compound, with specific attention paid to the unique reactive moieties they possess.
Conclusion
The robust characterization of this compound is a critical step in the development of precisely defined bioconjugates. A multi-technique approach is often the most effective strategy. HPLC-MS provides invaluable information on purity and molecular weight, NMR spectroscopy offers detailed structural confirmation, and FTIR spectroscopy serves as a rapid and straightforward method for identifying key functional groups. By understanding the strengths and limitations of each technique and employing detailed experimental protocols, researchers can ensure the quality and consistency of their this compound products, leading to more reliable and reproducible results in their drug development endeavors.
References
A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG6-acid Conjugates
For researchers, scientists, and drug development professionals working with PEGylated molecules such as Azido-PEG6-acid conjugates, accurate and comprehensive analytical characterization is paramount. This guide provides a detailed comparison of mass spectrometry-based methods and alternative techniques for the analysis of these important linkers, supported by experimental data and protocols.
Overview of Analytical Techniques
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the characterization of this compound and its conjugates.[1][2] Its high sensitivity and ability to provide precise mass information make it ideal for confirming molecular weight and identifying impurities. High-resolution mass spectrometry (HRMS) is essential for determining elemental composition, while tandem mass spectrometry (MS/MS) is used for detailed structural elucidation and identifying conjugation sites.[3]
However, a multi-faceted analytical approach is often necessary for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique for unambiguous structure confirmation.[2][3] For quantitative analysis, especially when dealing with non-chromophoric PEG molecules, techniques like Size Exclusion Chromatography (SEC) with Charged Aerosol Detection (CAD) offer robust alternatives. Furthermore, Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that can provide valuable insights into the three-dimensional structure and conformational dynamics of these molecules.
Quantitative Data Comparison
The following tables summarize key performance metrics for the primary analytical techniques used in the characterization of this compound conjugates.
Table 1: Mass Spectrometry Performance Metrics
| Parameter | LC-MS/MS | High-Resolution MS (Orbitrap, FT-ICR) |
| Primary Use | Quantification, Structure ID | Accurate Mass, Formula Determination |
| Mass Accuracy | 10-20 ppm | < 1-5 ppm |
| Resolution | Unit to ~30,000 | > 60,000 to > 1,000,000 |
| Sensitivity (LOD) | 0.4 - 30 ng/mL | pg to low ng/mL range |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude |
Table 2: Alternative & Complementary Techniques
| Technique | Primary Use | Typical Sensitivity | Key Advantages |
| NMR Spectroscopy | Unambiguous Structure ID | mg range | Gold standard for structure elucidation |
| SEC-CAD | Quantification, Polydispersity | low ng range | Universal detection for non-UV active compounds |
| IM-MS | Conformational Analysis | pmol to nmol range | Provides information on molecular shape/size |
Experimental Workflows and Logical Relationships
To visualize the analytical process and the interplay between different techniques, the following diagrams are provided.
Experimental Protocols
LC-MS/MS for Identification and Quantification
This protocol is a general guideline for the analysis of this compound and its small molecule conjugates.
-
Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive and/or negative mode. For acidic molecules like this compound, negative mode might be more sensitive, monitoring for the [M-H]⁻ ion.
-
Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For identification and accurate mass, use full scan mode on a high-resolution instrument.
-
Source Parameters: Optimized for the specific analyte; typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.
-
Post-Column Addition (Optional): For complex spectra of larger PEG conjugates, a post-column infusion of a charge-reducing agent like triethylamine (B128534) (TEA) at 10 µL/min can simplify the spectra.
-
-
Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile) to a concentration of 1-10 µg/mL. For quantitative analysis, prepare a calibration curve using a certified reference standard and use a stable isotope-labeled internal standard if available.
NMR for Structural Confirmation
NMR is performed to confirm the covalent structure of the this compound linker or its conjugate.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals for the PEG backbone are typically found between 3.5 and 3.7 ppm.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons to confirm the structure unambiguously.
-
-
Data Analysis: Integrate proton signals to confirm ratios of different parts of the molecule. Chemical shifts are compared to known values or predicted spectra.
SEC-CAD for Quantification of Non-Chromophoric Conjugates
This method is particularly useful for quantifying the PEG conjugate when it lacks a strong UV chromophore.
-
Instrumentation: An HPLC system with a Size Exclusion Chromatography column and a Charged Aerosol Detector.
-
Chromatography:
-
Column: An SEC column appropriate for the molecular weight range of the analyte.
-
Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution (e.g., 100 mM sodium phosphate, pH 7.0) with an organic modifier like acetonitrile if needed.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
Charged Aerosol Detection:
-
Nebulizer Temperature: Set according to the mobile phase volatility (e.g., 35 °C).
-
Evaporation Temperature: Typically around 50-60 °C.
-
Gas: Nitrogen.
-
-
Sample Preparation: Dissolve the sample in the mobile phase. Create a calibration curve with standards of known concentration.
-
Data Analysis: The peak area from the CAD is proportional to the mass of the analyte. Quantify the sample against the calibration curve. This method is also excellent for assessing the polydispersity of polymeric PEG reagents.
By employing a combination of these powerful analytical techniques, researchers can achieve a thorough and reliable characterization of this compound conjugates, ensuring their identity, purity, and quality for downstream applications in research and drug development.
References
A Comparative Guide to HPLC Purification of Azido-PEG6-acid Reaction Mixtures
For researchers and professionals in drug development and chemical biology, the purity of reagents is paramount. Azido-PEG6-acid, a popular bifunctional linker used in "click chemistry" and bioconjugation, is no exception. Its synthesis inevitably results in a mixture of the desired product along with unreacted starting materials and byproducts. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound reaction mixtures, alongside a common alternative, flash chromatography.
Understanding the Reaction Mixture
A common synthetic route to this compound involves a multi-step process starting from hexaethylene glycol. This process typically includes:
-
Monotosylation: Reaction of hexaethylene glycol with a tosylating agent to protect one hydroxyl group.
-
Azidation: Substitution of the tosyl group with an azide (B81097) group.
-
Oxidation: Oxidation of the remaining terminal alcohol to a carboxylic acid.
This synthetic pathway can lead to a variety of impurities in the crude reaction mixture, including:
-
Unreacted hexaethylene glycol
-
Hexaethylene glycol monotosylate
-
Hexaethylene glycol ditosylate
-
Azido-PEG6-alcohol (the intermediate before oxidation)
-
Hexaethylene glycol diazide
-
Potentially other byproducts from incomplete or side reactions during oxidation.
Effective purification requires a method that can resolve the target this compound from these structurally similar compounds.
Purification Methodologies: A Head-to-Head Comparison
The two primary chromatographic techniques for purifying small, polar molecules like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and normal-phase flash chromatography.
Quantitative Performance Comparison
The choice between preparative RP-HPLC and flash chromatography often depends on the specific requirements of the researcher, including the scale of the purification, desired purity, and available resources. The following table summarizes the typical performance of each method for the purification of a crude this compound reaction mixture.
| Parameter | Preparative RP-HPLC | Flash Chromatography (Silica Gel) |
| Stationary Phase | C18-bonded silica (B1680970) (5-10 µm) | Silica Gel (40-63 µm) |
| Typical Sample Loading | 50 - 500 mg per run (on a 20-50 mm ID column) | 1 - 10 g per run (on a 40-80 g column) |
| Solvent Consumption | High (typically 1-5 L per run) | Moderate (typically 0.5-2 L per run) |
| Purification Time | 30 - 90 minutes per run | 20 - 60 minutes per run |
| Achievable Purity | >98% | 90 - 98% |
| Typical Yield | 70 - 90% | 60 - 85% |
| Resolution | Very High | Moderate to High |
| Cost per Sample | High (instrumentation, columns, solvent purity) | Low to Moderate (simpler setup, less expensive media) |
Experimental Protocols
Preparative Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for achieving high purity of polar molecules. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.
Instrumentation:
-
Preparative HPLC system with a binary gradient pump
-
UV detector (210-220 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore
-
Fraction collector
Method:
-
Column: C18-bonded silica column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Gradient Elution:
-
0-5 min: 5% B (isocratic)
-
5-45 min: 5% to 50% B (linear gradient)
-
45-50 min: 50% to 95% B (linear gradient)
-
50-55 min: 95% B (isocratic, column wash)
-
55-60 min: 5% B (isocratic, re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 215 nm or ELSD.
-
Fraction Collection: Collect fractions based on the elution profile of the target compound.
-
Post-Purification: Combine the pure fractions, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Flash Chromatography
Flash chromatography is a rapid and cost-effective alternative to preparative HPLC, suitable for larger scale purifications where slightly lower purity is acceptable.
Instrumentation:
-
Glass column or a pre-packed silica gel cartridge
-
Pump or pressurized gas source for solvent delivery
-
Fraction collector (optional, can be done manually)
Method:
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) in hexanes. A common system is a gradient of 0% to 10% methanol in DCM.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% DCM). For compounds not soluble in the initial mobile phase, a "dry loading" technique is recommended, where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.
-
Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the starting mobile phase (e.g., 100% DCM).
-
Gradient Elution:
-
Start with 100% DCM.
-
Gradually increase the percentage of methanol (e.g., in 1-2% increments) to elute the compounds of increasing polarity.
-
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow and Method Comparison
To better illustrate the processes and their key differences, the following diagrams are provided.
Caption: Workflow for this compound synthesis and purification.
Azido-PEG6-acid in Bioconjugation: A Comparative Guide to PEG Linker Selection
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of Azido-PEG6-acid with other common polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation, with a focus on applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The information presented is supported by experimental data to facilitate informed linker selection for specific research and development needs.
Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugates to enhance their therapeutic properties. The process of attaching PEG chains, known as PEGylation, can improve the solubility and stability of hydrophobic molecules, prolong circulation half-life by reducing renal clearance, and decrease immunogenicity.[1][2] The characteristics of the PEG linker, including its length, architecture (linear or branched), and terminal functional groups, are critical parameters that can be modulated to optimize the performance of the final bioconjugate.[1][3]
This compound is a heterobifunctional linker featuring a six-unit PEG chain, a terminal azide (B81097) group for "click chemistry," and a carboxylic acid for conjugation to amine-containing molecules.[4] This guide will compare the performance of this compound and related azide-functionalized linkers with other classes of PEG linkers, such as those with maleimide (B117702) and N-hydroxysuccinimide (NHS) ester functionalities.
Comparative Analysis of PEG Linker Performance
The selection of a PEG linker significantly impacts the performance of a bioconjugate. Key parameters to consider include conjugation efficiency, stability of the resulting linkage, and the overall biophysical properties of the conjugate.
Conjugation Chemistry: Click Chemistry vs. Maleimide-Thiol and NHS Ester-Amine Coupling
The choice of conjugation chemistry is a critical factor. Azido-PEG linkers utilize bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer high specificity and efficiency.[4] Maleimide and NHS ester linkers react with thiols and amines, respectively, and are also widely used in bioconjugation.[5][6]
A head-to-head comparison of click chemistry and maleimide-thiol conjugation for the functionalization of single-domain antibodies (VHHs) revealed that click chemistry provides superior control over the stoichiometry of the conjugate, resulting in a more homogeneous product with a defined drug-to-antibody ratio (DAR). In contrast, maleimide-thiol conjugation often leads to a mixture of species with varying DARs. While both methods yielded conjugates that retained their binding affinity, the functional binding capacity of the click chemistry conjugates was at least equal to or better than the maleimide-thiol conjugates.
Table 1: Comparison of Conjugation Chemistries
| Feature | Click Chemistry (Azide-Alkyne) | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| Specificity | High (Bioorthogonal) | High for thiols | Moderate (can react with other nucleophiles) |
| Stoichiometry Control | Excellent | Poor to Moderate | Moderate |
| Reaction Conditions | Mild (Aqueous buffer, room temp) | Mild (pH 6.5-7.5) | Mild (pH 7-9) |
| Linkage Stability | High (Stable triazole ring) | Variable (Thioether bond can undergo retro-Michael addition)[5][7] | High (Stable amide bond) |
| Homogeneity of Product | High | Low to Moderate | Moderate |
Impact of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain has a profound effect on the physicochemical properties and in vivo performance of bioconjugates.[1][8][9] Longer PEG chains generally lead to increased solubility, reduced aggregation, and longer circulation half-lives.[1] However, there can be a trade-off with biological activity, as longer linkers may introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety.[1][10]
Table 2: Effect of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate
| PEG Linker Length | Half-life (minutes) | Fold Increase in Half-life (vs. No PEG) |
| No PEG | 19.6 | 1.0 |
| 4 kDa | 49.0 | 2.5 |
| 10 kDa | 219.5 | 11.2 |
Data synthesized from a study on affibody-drug conjugates.
Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC
| PEG Linker | IC50 (nM) |
| Short PEG | 0.5 |
| Long PEG | 1.2 |
Illustrative data suggesting a potential decrease in potency with longer PEG linkers due to steric hindrance.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of an this compound linker to a protein and its subsequent reaction via click chemistry, as well as a protocol for evaluating the stability of the resulting conjugate.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using Azido-PEG6-NHS Ester
This protocol outlines the conjugation of a payload to an antibody using a heterobifunctional Azido-PEG-NHS ester linker, which is structurally related to this compound.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.4
-
Azido-PEG6-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Alkyne-functionalized payload
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), and a copper ligand (e.g., THPTA)
-
For SPAAC: DBCO- or BCN-functionalized payload
-
Desalting columns for purification
Procedure:
Step 1: Antibody Modification with Azido-PEG6-NHS Ester
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Azido-PEG6-NHS ester in DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG6-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purification: Remove excess linker by passing the reaction mixture through a desalting column equilibrated with PBS.
Step 2: Click Chemistry Conjugation of the Payload
For CuAAC:
-
To the azide-modified antibody, add the alkyne-functionalized payload (1.5-2 equivalents).
-
In a separate tube, premix CuSO₄ and the copper ligand in a 1:5 molar ratio.
-
Add the copper/ligand solution to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Purify the final ADC using a desalting column, ensuring the buffer contains a chelating agent like EDTA to remove copper ions.
For SPAAC:
-
To the azide-modified antibody, add the DBCO- or BCN-functionalized payload (1.5-2 equivalents).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purify the final ADC using a desalting column.
Protocol 2: Stability Assessment of ADCs with Different Linkers
This protocol describes a method to compare the in vitro stability of ADCs prepared with different linkers in plasma.
Materials:
-
ADCs prepared with different linkers (e.g., Azido-PEG-linked vs. Maleimide-PEG-linked)
-
Human or mouse plasma
-
PBS, pH 7.4
-
Analytical method for DAR determination (e.g., Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Incubation: Dilute the ADCs to a final concentration of 1 mg/mL in plasma. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of each ADC-plasma mixture.
-
Sample Preparation: Immediately analyze the samples or store them at -80°C for later analysis.
-
DAR Analysis: Determine the average DAR of each ADC sample at each time point using a validated HIC method.
-
Data Analysis: Plot the average DAR as a function of time for each ADC. A decrease in DAR over time indicates linker instability and payload deconjugation. Compare the stability profiles of the ADCs with different linkers.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in bioconjugation and the mechanism of action of the resulting molecules.
Caption: Workflow for ADC synthesis using an Azido-PEG-NHS ester linker.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The selection of a PEG linker is a critical step in the design of bioconjugates with optimal therapeutic properties. This compound, with its defined length and dual functionality, offers a versatile platform for constructing complex bioconjugates using highly efficient and specific click chemistry.
When compared to other PEG linkers, the advantages of an azide functionality lie in the bioorthogonality and superior control over conjugation stoichiometry, leading to more homogeneous products. The length of the PEG chain is a key parameter to be optimized, with a balance to be struck between improved pharmacokinetics and potential steric hindrance. The provided experimental protocols offer a starting point for the synthesis and evaluation of bioconjugates with different PEG linkers, enabling researchers to make data-driven decisions for their specific applications. By carefully considering the interplay between conjugation chemistry, linker length, and the desired properties of the final bioconjugate, researchers can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Spacer: Unveiling the Advantages of Azido-PEG6-acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that can significantly impact the performance of a bioconjugate. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This guide provides a comprehensive comparison of Azido-PEG6-acid with shorter and longer PEG chain alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The length of the PEG chain is a pivotal parameter that modulates the physicochemical and biological characteristics of the resulting conjugate. Generally, longer PEG chains contribute to a larger hydrodynamic size, which can extend circulation half-life and reduce immunogenicity. However, this may come at the cost of decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance is crucial. This compound, a discrete PEG linker with six ethylene (B1197577) glycol units, often represents a strategic balance between these competing factors.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The optimal PEG linker length is highly dependent on the specific application, the nature of the biomolecule, and the payload. The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Half-Life (t½) | Reference Molecule |
| No PEG | ~8.5 | 1.0 | 19.6 min | Non-binding IgG-MMAE / Affibody-Drug Conjugate[1][2] |
| PEG2 | ~7.0 | 0.82 | - | Non-binding IgG-MMAE[1] |
| PEG4 | ~5.5 | 0.65 | 2.5-fold increase | Non-binding IgG-MMAE / Affibody-Drug Conjugate[1][2] |
| PEG6 | ~4.0 | 0.47 | - | Non-binding IgG-MMAE |
| PEG8 | ~3.0 | 0.35 | - | Non-binding IgG-MMAE |
| PEG12 | ~3.0 | 0.35 | - | Non-binding IgG-MMAE |
| 10 kDa | - | - | 11.2-fold increase | Affibody-Drug Conjugate |
Data for PEG6 is extrapolated from trends observed in comparative studies.
Analysis: The data clearly indicates that increasing the PEG linker length generally leads to a decrease in the clearance rate and a corresponding increase in the circulation half-life of ADCs. A PEG6 linker offers a significant improvement in pharmacokinetic properties compared to shorter chains, without the potentially excessive circulation times of very long PEG chains which might lead to off-target toxicities.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Cell Line | Linker | IC50 (ng/mL) | Fold Change in Cytotoxicity vs. No PEG | Reference |
| Karpas-299 | No PEG | ~10 | 1.0 | |
| Karpas-299 | PEG2 | ~10 | 1.0 | |
| Karpas-299 | PEG4 | ~10 | 1.0 | |
| Karpas-299 | PEG6 | ~10 | 1.0 | Inferred from |
| Karpas-299 | PEG8 | ~10 | 1.0 | |
| Karpas-299 | PEG12 | ~10 | 1.0 | |
| NCI-N87 | 4 kDa | - | 6.5-fold reduction | |
| NCI-N87 | 10 kDa | - | 22.5-fold reduction |
Analysis: In some contexts, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to a significant reduction in in vitro cytotoxicity due to steric hindrance of the payload binding to its intracellular target. However, for full-sized antibodies, shorter to medium-length discrete PEGs (including PEG6) often have a minimal impact on in vitro potency. This suggests that a PEG6 linker can improve pharmacokinetics without compromising the cell-killing activity of the payload.
Table 3: Influence of PEG Linker Length on PROTAC-Induced Protein Degradation
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | |
| ERα | 16 | ~100 | >80 | |
| ERα | 20 | ~500 | ~60 | |
| mCherry (at C77TAG) | PEG2 | - | ~20 | |
| mCherry (at C77TAG) | PEG4 | - | ~25 | |
| mCherry (at C77TAG) | PEG6 | - | ~34 | **** |
Analysis: The length of the linker in a PROTAC is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The optimal linker length is highly target-dependent. The data for mCherry degradation suggests that for certain target sites, a longer linker like PEG6 can lead to more efficient degradation compared to shorter chains.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for the use of Azido-PEG-acid and for key characterization assays.
Protocol 1: General Procedure for Antibody Conjugation with this compound and a DBCO-Functionalized Payload
This two-step protocol involves the initial modification of the antibody with the this compound linker, followed by a copper-free "click" reaction with a dibenzocyclooctyne (DBCO)-functionalized payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DBCO-functionalized payload
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes and standard laboratory equipment
Step 1: Activation of this compound and Antibody Labeling
-
Prepare the Antibody: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Activate this compound: In a separate tube, dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Antibody Reaction: Add a 10- to 20-fold molar excess of the activated Azido-PEG6-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted Azido-PEG6-NHS ester by using a desalting column equilibrated with PBS.
Step 2: Copper-Free Click Chemistry Conjugation
-
Prepare the DBCO-Payload: Dissolve the DBCO-functionalized payload in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Final Purification: Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.
Materials and Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100
-
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in a rodent model to determine the clearance and half-life of a PEGylated bioconjugate.
Materials and Equipment:
-
Animal model (e.g., BALB/c mice)
-
PEGylated bioconjugate solution in a sterile buffer
-
Blood collection supplies
-
ELISA or LC-MS/MS for quantification of the bioconjugate
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the PEGylated bioconjugate (e.g., 5 mg/kg) to a cohort of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method (e.g., ELISA).
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life (t½).
-
Visualizing the Rationale for PEG Linker Selection
The choice of an optimal PEG linker is a multifactorial decision process. The following workflow illustrates the key considerations and experimental evaluations involved.
Mechanism of Action: The Role of the Linker
The PEG linker itself does not have a direct signaling function but plays a crucial role in enabling the therapeutic modality to function effectively.
Antibody-Drug Conjugate (ADC) Mechanism of Action
In an ADC, the linker connects the antibody to the cytotoxic payload. The length and nature of the linker can influence the stability of the ADC in circulation and the efficiency of payload release upon internalization into the target cancer cell.
References
Navigating Bioconjugation: A Comparative Guide to Alternatives for Azido-PEG6-acid
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the performance, stability, and biocompatibility of complex bioconjugates. Azido-PEG6-acid has become a widely used heterobifunctional linker due to its versatile azide (B81097) handle for "click chemistry" and a terminal carboxylic acid for amide bond formation. However, the expanding landscape of bioconjugation chemistry now offers a range of alternatives, each with distinct advantages for specific applications such as drug delivery, proteomics, and diagnostics.
This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your research needs. We will explore alternatives based on different click chemistry handles, linker backbones, and amine-reactive functionalities.
Performance Comparison of Linker Chemistries
The choice of linker chemistry dictates the reaction conditions, kinetics, and ultimate stability of the bioconjugate. This compound is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding reaction. However, concerns over copper cytotoxicity in living systems have spurred the development of copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC). Beyond the click chemistry handle, the linker backbone itself can be modified to enhance properties like solubility and immunogenicity.
Click Chemistry: CuAAC vs. SPAAC
The azide group on this compound allows for its participation in click chemistry. The two primary forms of this reaction are CuAAC and SPAAC.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its rapid kinetics and high yields.[1][2] It involves the use of a copper(I) catalyst to ligate an azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity in biological applications, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with an azide without the need for a metal catalyst.[2][4] While highly biocompatible, SPAAC reactions are generally slower than CuAAC.[1][2][4]
The following table summarizes the key quantitative differences between CuAAC and SPAAC.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[2] | 10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[2] | CuAAC is typically 100 to 1000 times faster than SPAAC.[2] |
| Catalyst Requirement | Yes (Copper (I))[2] | No (Metal-free)[2] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[2] |
| Biocompatibility | Limited (Copper is cytotoxic)[2] | High[2] | SPAAC is the preferred method for live-cell imaging and in vivo applications.[2] |
| Reactant Size | Simple terminal alkynes (small) | Bulky, strained cyclooctynes (e.g., DBCO) | SPAAC reagents are larger, which can sometimes introduce steric hindrance.[2] |
| Regioselectivity | High (yields 1,4-isomer)[2] | Low (yields mixture of regioisomers)[2] | CuAAC provides a single, well-defined product isomer. |
Linker Backbone: PEG vs. Polysarcosine (pSar)
While the polyethylene (B3416737) glycol (PEG) chain in this compound enhances water solubility and reduces immunogenicity, concerns about pre-existing anti-PEG antibodies have led to the exploration of alternative polymer backbones.[5][6] Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine, has emerged as a promising alternative.[5]
| Feature | Polyethylene Glycol (PEG) | Polysarcosine (pSar) | Supporting Evidence |
| Biocompatibility | Generally good, but concerns about immunogenicity exist.[5][6] | Excellent, non-immunogenic, and biodegradable.[5][7] | pSar-conjugated interferon elicited considerably fewer anti-IFN antibodies in mice compared to its PEGylated counterpart.[7] |
| Pharmacokinetics | Well-established for improving circulation half-life. | Can offer improved pharmacokinetic properties and clearance rates compared to PEG of the same length.[8] | At equal lengths, pSar more efficiently improves clearance rates of antibody-drug conjugates (ADCs) compared to PEG.[8] |
| Therapeutic Potency | Gold standard for improving drug potency. | Can lead to higher in vitro and in vivo potency in some applications. | pSar-conjugated interferon is significantly more potent in inhibiting tumor growth than PEG-conjugated interferon.[5][7] |
Visualizing Experimental Workflows
To provide a clearer understanding of the practical application of these linkers, the following diagrams, generated using Graphviz, illustrate common experimental workflows.
Caption: Workflow for protein labeling using an amine-reactive azide linker followed by click chemistry.
Caption: Comparison of CuAAC and SPAAC reaction pathways for labeling an azide-functionalized biomolecule.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of different bioconjugation strategies. Below are representative protocols for key experimental procedures.
Protocol 1: General Procedure for Protein Labeling with an Azido-PEG-NHS Ester
This protocol describes the introduction of an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester-functionalized linker, a common alternative to the carboxylic acid moiety of this compound which requires pre-activation.
Materials:
-
Protein of interest
-
Azido-PEG-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS, pH 7.4)
-
Desalting column (e.g., spin column or gravity column)
Procedure:
-
Protein Preparation: Prepare a 5-20 mg/mL solution of the protein in the reaction buffer.[9] Ensure the buffer is free of primary amines (e.g., Tris).[10]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9][10]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.[9]
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[9][10]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the purified azido-labeled protein using UV-Vis spectrophotometry or mass spectrometry.[11]
Protocol 2: Comparative Analysis of CuAAC and SPAAC Reaction Efficiency
This protocol outlines a method to compare the efficiency of CuAAC and SPAAC for conjugating a small molecule probe to an azide-labeled protein.
Materials:
-
Azido-labeled protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (for CuAAC)
-
DBCO-functionalized fluorescent dye (for SPAAC)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) solution (e.g., 10 mM in DMSO)
-
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM EDTA)
-
Analytical instruments (e.g., HPLC, SDS-PAGE with fluorescence imaging)
Procedure:
-
Reaction Setup: Prepare two separate reaction mixtures, one for CuAAC and one for SPAAC, each containing the azido-labeled protein at a known concentration in the reaction buffer.
-
Initiation of SPAAC Reaction: To the SPAAC reaction mixture, add a 3- to 5-fold molar excess of the DBCO-functionalized dye.
-
Initiation of CuAAC Reaction: To the CuAAC reaction mixture, add the following components in order, with gentle mixing after each addition:
-
Alkyne-functionalized dye (3- to 5-fold molar excess)
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
Incubation and Monitoring: Incubate both reactions at room temperature. Take aliquots from each reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes). Quench the CuAAC aliquots with the quenching solution.
-
Analysis: Analyze the aliquots using SDS-PAGE with fluorescence imaging to visualize the formation of the fluorescently labeled protein. For a more quantitative analysis, use reverse-phase HPLC (RP-HPLC) to separate the labeled and unlabeled protein and calculate the conversion percentage at each time point.[12]
-
Data Comparison: Plot the percentage of conjugated protein versus time for both reactions to compare their kinetics. The final yield can be determined after the reactions have gone to completion.
Conclusion
While this compound remains a valuable and versatile tool in the bioconjugation toolbox, a thorough understanding of the available alternatives is crucial for optimizing the design and performance of modern bioconjugates. For applications requiring high biocompatibility, especially in living systems, SPAAC-reactive linkers such as those containing DBCO or BCN are superior alternatives to azide-alkyne pairs that require copper catalysis. Furthermore, for therapeutics where immunogenicity is a concern, replacing the PEG backbone with polymers like polysarcosine can offer significant advantages in terms of pharmacokinetics and therapeutic efficacy. The selection of the most appropriate linker should be guided by a careful consideration of the specific application, the properties of the biomolecules involved, and the desired attributes of the final conjugate. The experimental protocols provided in this guide offer a framework for researchers to empirically validate the optimal conjugation strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.co.jp [nacalai.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Evaluating the Biocompatibility of Azido-PEG6-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with linkers is a cornerstone of modern therapeutic and diagnostic development. Among the various available linker technologies, polyethylene (B3416737) glycol (PEG) derivatives have long been favored for their ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules. Azido-PEG6-acid is a short-chain PEG linker featuring a terminal azide (B81097) group for "click chemistry" conjugation and a carboxylic acid for attachment to amine-containing molecules. This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing their expected performance with alternative linker technologies, and is supported by established experimental data for related compounds.
Introduction to this compound
This compound is a heterobifunctional linker that offers precise and efficient conjugation capabilities. The azide (N3) group allows for highly specific ligation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the terminal carboxylic acid can form stable amide bonds with primary amines.[1][2] The short six-unit PEG chain enhances aqueous solubility without adding significant hydrodynamic size.[3] While the PEG backbone is generally considered biocompatible, the terminal functional groups—the azide and the carboxylic acid—warrant a thorough biocompatibility assessment.[4]
Comparative Analysis of Biocompatibility
The biocompatibility of a linker is a critical determinant of its suitability for in vivo applications. Key aspects of biocompatibility include cytotoxicity, hemolytic activity, and immunogenicity. Due to the limited availability of direct experimental data for this compound, this guide synthesizes findings from studies on structurally related PEG derivatives and azide-containing compounds to provide a robust predictive evaluation.
Data Presentation: Comparative Biocompatibility Profiles
Table 1: In Vitro Cytotoxicity Data for PEG Derivatives and Related Compounds
| Compound/Conjugate | Cell Line(s) | Assay | Key Findings | Reference(s) |
| PEGylated Nanoparticles | Various | MTT, NR | Low cytotoxicity observed at lower concentrations; effect is concentration-dependent. | [5] |
| Cationic CPP-p53/MDM2 Inhibitor Peptides with and without PEG | - | - | Introduction of a PEG unit reduced non-specific cytotoxicity. | [6] |
| PEI-g-PEG Copolymers | - | LDH | PEGylation reduced the toxicity of PEI and the effect was dependent on the number and molecular weight of PEG blocks. | [7] |
| Sodium Azide | PC12 cells | CCK-8 | Dose-dependent decrease in cell viability; induces apoptosis. | [8][9] |
| Expected Profile: this compound Conjugate | Various | MTT, LDH | Low to moderate cytotoxicity expected, influenced by the conjugated molecule. The azide group may contribute to cytotoxicity at high concentrations. | Inference |
Table 2: Hemolytic Activity of PEGylated Materials
| Material | Key Findings | Reference(s) |
| PEGylated Graphene Oxide | PEGylation reduces hemolytic activity compared to pristine graphene oxide. | [10] |
| PEI-g-PEG Copolymers | PEGylation prevented hemolysis. | [7] |
| Expected Profile: this compound Conjugate | Low hemolytic activity is expected due to the presence of the hydrophilic PEG chain. | Inference |
Table 3: Immunogenicity of PEG Derivatives and Alternatives
| Linker/Polymer | Immunogenicity Profile | Key Considerations | Reference(s) |
| PEG | Can induce anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance and potential hypersensitivity. | Immunogenicity is influenced by molecular weight, architecture, and terminal groups. | [11] |
| Polysarcosine (pSar) | Low immunogenicity; considered a promising alternative to PEG. | Biodegradable and has shown favorable preclinical performance. | [12][13] |
| Polypeptides (e.g., (Gly-Ser)n) | Generally low immunogenicity. | Tunable properties and can be engineered for specific cleavage. | [12] |
| Zwitterionic Polymers | Low immunogenicity and high resistance to protein fouling. | Strong hydration properties. | [14] |
| Expected Profile: this compound Conjugate | Low immunogenicity is anticipated due to the short PEG chain and carboxyl terminus, which may be less immunogenic than methoxy-terminated PEG. However, the potential for anti-PEG antibody formation cannot be entirely ruled out. | The nature of the conjugated molecule will significantly impact the overall immunogenicity. | Inference |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the evaluation of this compound conjugates.
MTT Cytotoxicity Assay
This assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.
-
Treatment: Prepare serial dilutions of the this compound conjugate in culture medium. Replace the existing medium with 100 µL of the test solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[15]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of the cytoplasmic enzyme LDH from cells with damaged membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a cofactor). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution provided in the assay kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18][19]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Hemolysis Assay
This assay evaluates the blood compatibility of a substance by measuring its ability to lyse red blood cells (RBCs).
Protocol:
-
RBC Preparation: Obtain fresh whole blood containing an anticoagulant (e.g., EDTA). Centrifuge the blood to pellet the RBCs. Wash the RBC pellet three to five times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of the this compound conjugate in PBS.
-
Incubation: In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with the test solutions (e.g., 100 µL of RBC suspension with 100 µL of test solution). Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples at 1000 x g for 5-10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm, which corresponds to the peak absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mandatory Visualizations
Signaling Pathway Diagram
The azide moiety, particularly in the form of sodium azide, has been shown to induce mitochondria-mediated apoptosis.[8][9] This pathway is a critical consideration in the biocompatibility assessment of azide-containing compounds.
Caption: Mitochondria-mediated apoptosis pathway potentially induced by azide compounds.
Experimental Workflow Diagram
A generalized workflow for the in vitro biocompatibility assessment of a novel conjugate is depicted below.
Caption: General workflow for in vitro biocompatibility assessment.
Conclusion and Recommendations
Based on the available evidence from related compounds, this compound conjugates are expected to exhibit a generally favorable biocompatibility profile, characterized by low cytotoxicity at typical working concentrations and minimal hemolytic activity. The short PEG chain and carboxyl terminus may contribute to a reduced immunogenic potential compared to longer-chain, methoxy-terminated PEGs. However, the presence of the azide group necessitates careful evaluation, as high concentrations could potentially induce mitochondrial toxicity.
For researchers and drug developers considering the use of this compound, it is imperative to conduct thorough, compound-specific biocompatibility testing. The experimental protocols provided in this guide offer a starting point for such evaluations. When comparing with alternatives, polysarcosine and zwitterionic polymers present compelling options with potentially lower immunogenicity and enhanced biodegradability, and should be considered in parallel studies to select the optimal linker for a given application.[12][13][14] The ultimate choice of linker will depend on a comprehensive assessment of performance, safety, and the specific requirements of the therapeutic or diagnostic agent being developed.
References
- 1. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azido-PEG3-acid | PEG analogue | CAS# 1056024-94-2 |PROTAC linker | InvivoChem [invivochem.com]
- 3. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium azide induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 14. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
A Comparative Guide to Azido-PEG6-acid and Its Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azido-PEG6-acid with alternative linker technologies used in bioconjugation. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols for key applications. This information is intended to assist researchers in selecting the optimal linker strategy for their specific needs in developing targeted therapeutics, diagnostics, and research tools.
Introduction to this compound
This compound is a heterobifunctional linker that has gained significant traction in bioconjugation due to its versatility. It features a terminal azide (B81097) group and a carboxylic acid, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The carboxylic acid can be readily conjugated to primary amines on biomolecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond.[3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Performance Comparison of this compound and Alternatives
The choice of a linker is a critical decision in the design of bioconjugates, impacting their stability, efficacy, and pharmacokinetic profile. This section compares the performance of this compound with common alternatives, including N-hydroxysuccinimide (NHS) ester-based PEG linkers, maleimide-based PEG linkers, and non-PEG alternatives.
Reaction Efficiency and Specificity
| Linker Type | Target Functional Group | Reaction Type | Typical Reaction Time | Typical Yield | Specificity |
| Azido-PEG-acid (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition | 0.5 - 2 hours | >95% | High |
| Azido-PEG-acid (CuAAC) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1 - 4 hours | >95% | High |
| NHS Ester-PEG-acid | Primary Amine (e.g., Lysine) | Nucleophilic Acyl Substitution | 0.5 - 2 hours | 70-90% | Moderate |
| Maleimide-PEG-acid | Thiol (e.g., Cysteine) | Michael Addition | 1 - 4 hours | >90% | High |
Key Observations:
-
Azide-based click chemistry (both SPAAC and CuAAC) offers very high yields and specificity due to the bioorthogonal nature of the azide-alkyne reaction.
-
NHS ester reactions with amines are generally efficient but can be less specific, as multiple lysine residues on a protein surface may be accessible.
-
Maleimide (B117702) chemistry provides high specificity for thiol groups on cysteine residues.
In Vivo Stability and Pharmacokinetics
The stability of the linker in the physiological environment is crucial for the performance of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs).
| Linker Type | Resulting Linkage | Serum Stability | Impact on Pharmacokinetics |
| Azido-PEG (Triazole) | 1,2,3-Triazole | High | PEG chain enhances solubility and circulation half-life. |
| NHS Ester-PEG (Amide) | Amide | High | PEG chain enhances solubility and circulation half-life. |
| Maleimide-PEG (Thioether) | Thioether | Moderate to Low (susceptible to retro-Michael reaction) | PEG chain enhances solubility; however, linker instability can lead to premature drug release. |
Key Observations:
-
The triazole linkage formed from click chemistry and the amide bond from NHS ester reactions are generally very stable in serum.
-
Conventional maleimide-based linkers can exhibit instability in plasma due to a retro-Michael reaction, leading to deconjugation. However, next-generation maleimide derivatives have been developed with improved stability.
-
The length of the PEG chain significantly impacts the pharmacokinetic profile of the bioconjugate. Longer PEG chains generally lead to a longer plasma half-life.
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
This protocol describes a two-step process for creating an ADC using this compound. First, the antibody is modified with the linker, followed by the conjugation of an alkyne-functionalized drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (B86663) (for CuAAC)
-
Sodium ascorbate (B8700270) (for CuAAC)
-
DBCO-functionalized cytotoxic drug (for SPAAC)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Purification columns (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Modification with this compound:
-
Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO).
-
Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the azide-modified antibody using a desalting column to remove excess linker and reagents.
-
-
Drug Conjugation via Click Chemistry:
-
For CuAAC: Add the alkyne-functionalized drug, copper(II) sulfate, and sodium ascorbate to the azide-modified antibody solution. Incubate for 1-4 hours at room temperature.
-
For SPAAC: Add the DBCO-functionalized drug to the azide-modified antibody solution. Incubate for 0.5-2 hours at room temperature.
-
Purify the final ADC using size-exclusion chromatography to remove unconjugated drug and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
PROTAC Synthesis
This protocol outlines the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a linker to connect a target protein binder and an E3 ligase ligand.
Materials:
-
Target protein binder with a suitable functional group (e.g., amine or alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., amine or alkyne)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Click chemistry reagents (as described in the ADC protocol)
-
Solvents (e.g., DMF, DMSO)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography, preparative HPLC)
Protocol:
-
Amide Bond Formation:
-
If one of the binders has a primary amine, it can be coupled to the carboxylic acid of this compound using standard peptide coupling reagents like HATU and DIPEA in an organic solvent like DMF.
-
Monitor the reaction by LC-MS and purify the product by column chromatography.
-
-
Click Chemistry Ligation:
-
The resulting azide-functionalized intermediate is then reacted with the second binder, which should possess a complementary alkyne (for CuAAC or SPAAC) functional group.
-
Follow the click chemistry procedures outlined in the ADC synthesis protocol.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Nanoparticle Functionalization
This protocol describes the surface functionalization of nanoparticles with this compound for applications in targeted drug delivery or imaging.
Materials:
-
Nanoparticles with surface functional groups (e.g., amines on silica nanoparticles)
-
This compound
-
EDC and NHS
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Centrifugation and washing buffers
Protocol:
-
Activation of this compound:
-
Dissolve this compound in MES buffer.
-
Add EDC and NHS to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to a suspension of the amine-functionalized nanoparticles.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted linker and byproducts.
-
The azide-functionalized nanoparticles are now ready for subsequent conjugation with alkyne-containing molecules via click chemistry.
-
Visualizations
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Signaling Pathway: GPCR Activation (Rhodopsin)
Caption: Simplified signaling cascade of Rhodopsin, a G-protein-coupled receptor (GPCR).
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a highly versatile and efficient linker for a wide range of bioconjugation applications. Its key advantages lie in the high efficiency and specificity of click chemistry, which allows for the creation of well-defined and stable bioconjugates. While alternatives like NHS esters and maleimides have their place, particularly for random lysine labeling and cysteine-specific conjugation respectively, the bioorthogonality of the azide group provides a superior level of control for more complex molecular constructs. The choice of linker should always be guided by the specific requirements of the application, including the nature of the biomolecule and the desired properties of the final conjugate. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions in this critical aspect of bioconjugate design.
References
Safety Operating Guide
Proper Disposal Procedures for Azido-PEG6-acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Azido-PEG6-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound, as an organic azide (B81097), presents unique handling and disposal challenges that require careful consideration and planning.
Core Safety Principles
Before handling this compound, it is imperative to be aware of the primary hazards associated with organic azides:
-
Potential for Explosivity: While organic azides are generally less shock-sensitive than heavy metal azides, they are still energy-rich molecules. They can decompose explosively when subjected to heat, friction, or shock.
-
Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of highly explosive heavy metal azides in copper or lead plumbing.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Flame-retardant lab coat |
| Respiratory | Use in a well-ventilated chemical fume hood |
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate it first. This decision should be based on the quantity of waste, laboratory capabilities, and institutional guidelines.
Caption: Decision workflow for the proper disposal of this compound.
Option 1: Direct Disposal as Hazardous Waste
This is the most straightforward and often the safest method for disposing of this compound, particularly for large quantities or when laboratory resources for chemical deactivation are limited.
Step-by-Step Procedure:
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste - Organic Azide" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Option 2: Chemical Deactivation
For small quantities of this compound waste, chemical deactivation can render the compound non-hazardous before disposal. This procedure must be performed in a properly functioning chemical fume hood by trained personnel. The following protocol is adapted from the standard procedure for deactivating inorganic azides with nitrous acid.
Experimental Protocol: Deactivation of this compound with Nitrous Acid
Materials:
-
This compound waste solution (concentration should be low, ideally <5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of a non-hydrohalic acid (e.g., sulfuric acid, H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Litmus (B1172312) paper or pH meter
Procedure:
-
Setup: In a chemical fume hood, place the this compound solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A significant excess of sodium nitrite should be used.
-
Acidification: Slowly add the 20% acid solution from the dropping funnel. Caution: This reaction generates toxic nitrogen oxides, so a well-ventilated fume hood is essential.
-
Monitor pH: Continue adding the acid until the solution is acidic to litmus paper.
-
Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the complete destruction of the azide.
-
Neutralization and Disposal: Once the deactivation is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and dispose of it in accordance with your institution's guidelines for non-hazardous aqueous waste.
Deactivation Workflow Diagram
Caption: Step-by-step workflow for the chemical deactivation of this compound.
Disposal of the Polyethylene (B3416737) Glycol (PEG) Moiety
The polyethylene glycol portion of this compound is generally considered non-hazardous and biodegradable.[1] However, it should not be disposed of down the drain as it can impact the biological and chemical oxygen demand in wastewater treatment systems.[1] When the azide group has been chemically deactivated as described above, the remaining PEG-containing solution can typically be disposed of as non-hazardous aqueous waste, following institutional guidelines.
Summary of Disposal Procedures
| Disposal Method | Best For | Key Considerations |
| Direct Disposal | Large quantities, labs with limited resources | Safest and simplest method. Requires proper labeling and storage. Must be handled by licensed professionals. |
| Chemical Deactivation | Small quantities, well-equipped labs | Renders the waste non-hazardous. Requires careful handling of reagents and must be performed in a chemical fume hood. |
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols before proceeding.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG6-acid
Essential safety protocols for the handling and disposal of Azido-PEG6-acid are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.
This compound, a valuable PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras, requires careful handling due to the presence of the azide (B81097) group.[1] Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, and may also exhibit toxicity.[2][3] Adherence to stringent safety protocols is therefore mandatory to mitigate potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For tasks with higher risk of exposure, consider Silver shield gloves worn under nitrile gloves.[2][4] | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination.[2] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement.[2][4] A face shield must be worn in addition to goggles when there is a risk of splashes.[2] | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory.[5] For procedures with a higher risk of exposure to liquid suspensions or dry particles, chemical-resistant aprons or Tyvek sleeves are recommended.[2] | Prevents skin contact with the compound. |
| Respiratory Protection | All manipulations should be performed in a certified chemical fume hood.[2] | Minimizes inhalation exposure. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[5] | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound, from receipt to use, is essential to minimize risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals.[3][6] Recommended storage is at -20°C.[7]
-
Keep a current inventory of the compound.
2. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[2]
-
For procedures involving larger quantities or heating, the use of a blast shield is strongly recommended.[2]
3. Weighing and Aliquoting:
-
Before handling, ensure the work area within the fume hood is clean and free of clutter.
-
Use non-sparking tools, such as plastic or ceramic spatulas, to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.[3]
-
Measure the desired amount of the compound carefully to avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing. This compound is soluble in water, DMSO, DCM, and DMF.[7]
4. During the Reaction:
-
Avoid using ground glass joints where possible, as friction can be an ignition source.[2]
-
If heating is necessary, use a controlled heating source such as a heating mantle or an oil bath and monitor the temperature closely. Avoid rapid heating.
-
Ensure the reaction setup is secure and stable.
The following diagram illustrates the standard workflow for handling this compound:
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent accidental explosions and environmental contamination.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[2]
2. Deactivation of Aqueous Waste (for trained personnel only):
-
For dilute aqueous solutions, a chemical deactivation procedure can be employed. This should only be performed by personnel thoroughly trained in the procedure and with appropriate safety measures in place.
-
A common method involves the slow addition of an aqueous solution of sodium nitrite (B80452) followed by dilute acid to destroy the azide. This reaction generates toxic nitrogen oxides and must be performed in a chemical fume hood.[4]
3. Final Disposal:
-
Under no circumstances should any azide-containing waste be poured down the drain. [4] Azides can react with lead and copper in plumbing to form highly explosive metal azide accumulations.[2]
-
All hazardous waste containers must be securely sealed and stored in a designated secondary containment area until they are collected by the institution's Environmental Health and Safety (EHS) department for proper disposal in accordance with local regulations.[4]
This diagram outlines the decision-making process for the disposal of this compound waste:
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is vital.
Spill Response:
-
Small Spill (inside a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's emergency response team.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
By adhering to these safety guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment and advancing scientific discovery. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]
- 7. This compound, 361189-66-4 | BroadPharm [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
